3,5-Bis(trifluoromethyl)toluene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c1-5-2-6(8(10,11)12)4-7(3-5)9(13,14)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUXTQDCAZNJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226394 | |
| Record name | 3,5-Ditrifluoromethylbenzyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75462-61-2 | |
| Record name | 3,5-Ditrifluoromethylbenzyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075462612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Ditrifluoromethylbenzyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3,5-Bis(trifluoromethyl)toluene: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3,5-Bis(trifluoromethyl)toluene, a key building block in medicinal chemistry and materials science. This document details its physicochemical properties, provides insights into relevant experimental protocols, and explores its application in the development of novel therapeutics.
Core Properties and Data
The unique electronic properties of the trifluoromethyl groups significantly influence the reactivity and biological activity of molecules containing the 3,5-bis(trifluoromethyl)phenyl moiety. A summary of the key physical and chemical properties of this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 75462-61-2 | [1][2] |
| Molecular Formula | C₉H₆F₆ | [1] |
| Molecular Weight | 228.13 g/mol | |
| Boiling Point | 125.9 ± 35.0 °C (Predicted) | [3] |
| Density | 1.320 ± 0.06 g/cm³ (Predicted) | [3] |
| Physical Form | Solid (low melting) or liquid | [3] |
| Melting Point | Not well-documented. |
Synthesis and Experimental Protocols
While the direct synthesis of this compound is not extensively detailed in readily available literature, protocols for the synthesis of its derivatives are well-established. These methods typically involve the modification of a starting material already containing the 3,5-bis(trifluoromethyl)phenyl core.
Representative Experimental Protocol: Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)anilines
This protocol outlines a general procedure for the nucleophilic aromatic substitution to form an aniline derivative, a common step in the synthesis of biologically active molecules.
Materials:
-
(3,5-bis(trifluoromethyl)phenyl)methanamine
-
1-fluoro-2-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (3,5-bis(trifluoromethyl)phenyl)methanamine (10 mmol) in anhydrous DMF (20 mL), add 1-fluoro-2-nitrobenzene (10 mmol) and potassium carbonate (10 mmol).
-
Stir the reaction mixture at 25 °C for 72 hours.
-
Upon completion, dilute the reaction mixture with water (40 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent in vacuo to yield the N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline product.
This protocol can be followed by a reduction of the nitro group to afford the corresponding diamine, a versatile intermediate for further functionalization.
General Protocol for Solubility Determination
Given the lack of specific solubility data, the following gravimetric method can be employed to determine the solubility of this compound in various organic solvents.
Materials:
-
This compound
-
Selected organic solvent (e.g., Toluene, Dichloromethane, Heptane)
-
Scintillation vials
-
Stir plate and stir bars
-
Analytical balance
-
Thermostatically controlled environment (e.g., water bath)
Procedure:
-
Add a known volume of the selected solvent to a scintillation vial.
-
Add an excess amount of this compound to the solvent.
-
Seal the vial and stir the mixture at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully extract a known volume of the supernatant.
-
Evaporate the solvent from the supernatant and weigh the remaining solid.
-
Calculate the solubility in g/L or mol/L.
Applications in Drug Discovery and Development
The 3,5-bis(trifluoromethyl)phenyl motif is a privileged scaffold in modern drug discovery. The strong electron-withdrawing nature of the two trifluoromethyl groups enhances the metabolic stability and membrane permeability of drug candidates. Furthermore, this group can engage in specific interactions with biological targets.
Derivatives of this compound have shown promise in a range of therapeutic areas:
-
Oncology: As inhibitors of key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR).
-
Infectious Diseases: Exhibiting potent activity against drug-resistant bacteria.
-
Inflammation: Acting as selective inhibitors of cyclooxygenase-2 (COX-2).
Role in EGFR Inhibition
The Epidermal Growth Factor Receptor is a critical target in cancer therapy. Many small-molecule inhibitors are designed to block the ATP-binding site of the EGFR kinase domain, thereby preventing downstream signaling that leads to cell proliferation. The 3,5-bis(trifluoromethyl)phenyl group is often incorporated into these inhibitors to enhance their binding affinity and overall efficacy.
Below is a simplified representation of the EGFR signaling pathway and the point of intervention for inhibitors.
Synthetic Workflow Visualization
The following diagram illustrates a general workflow for the synthesis of a biologically active amide derivative starting from a 3,5-bis(trifluoromethyl)phenyl precursor.
References
Spectroscopic Profile of 3,5-Bis(trifluoromethyl)toluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral characteristics of 3,5-bis(trifluoromethyl)toluene, a key aromatic building block in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally analogous molecules and established spectroscopic principles. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Data Presentation
The following tables summarize the anticipated spectral data for this compound. These values are estimations and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.45 | Singlet | 3H | -CH₃ |
| ~7.80 | Singlet | 1H | Ar-H (at C4) |
| ~7.95 | Singlet | 2H | Ar-H (at C2, C6) |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity (Proton-coupled) | Assignment |
| ~21.5 | Quartet | -CH₃ |
| ~123.5 (q, J ≈ 272 Hz) | Quartet | -CF₃ |
| ~124.0 | Singlet | Ar-C (at C4) |
| ~132.0 (q, J ≈ 34 Hz) | Quartet | Ar-C (at C3, C5) |
| ~132.5 | Singlet | Ar-C (at C2, C6) |
| ~139.0 | Singlet | Ar-C (at C1) |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2980-2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₃) |
| ~1620, ~1470 | Medium-Weak | Aromatic C=C Bending |
| 1350-1100 | Strong | C-F Stretch (CF₃) |
| Below 900 | Medium-Strong | Aromatic C-H Out-of-Plane Bending |
Sample Preparation: Thin film or KBr pellet
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 228 | High | [M]⁺ (Molecular Ion) |
| 209 | Medium | [M-F]⁺ |
| 159 | High | [M-CF₃]⁺ |
| 91 | Medium | [C₇H₇]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key analytical techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1] The solvent should be chosen based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a chemical shift reference (δ = 0.00 ppm).[2] In modern instruments, the residual solvent peak can often be used for calibration, and the addition of TMS may not be necessary.[1]
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer. Acquire the ¹H NMR spectrum using a standard single-pulse experiment. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[3]
¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4][5]
-
Data Acquisition: The ¹³C NMR spectrum is usually acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[4][5] A sufficient number of scans and an appropriate relaxation delay are necessary to obtain a good quality spectrum.[6][7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film): If the compound is a solid, dissolve a small amount (a few milligrams) in a volatile solvent like methylene chloride or acetone.[8][9] Apply a drop of this solution to a salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[8]
-
Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the salt plate or KBr pellet in the sample holder of the FT-IR spectrometer.[8] Record a background spectrum of the empty sample holder (or a blank KBr pellet). Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[10][11]
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer in various ways. For a volatile compound like this compound, direct insertion via a heated probe or injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) are common methods.[12]
-
Ionization: In the ion source, the sample molecules are ionized. Electron ionization (EI) is a common technique where a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion ([M]⁺) and fragment ions.[12][13]
-
Mass Analysis and Detection: The generated ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[12][14] A detector then records the abundance of each ion, generating a mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.uiowa.edu [chem.uiowa.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mse.washington.edu [mse.washington.edu]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. fiveable.me [fiveable.me]
Solubility of 3,5-Bis(trifluoromethyl)toluene in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-bis(trifluoromethyl)toluene in organic solvents. Due to a notable absence of specific quantitative solubility data in publicly accessible literature, this document focuses on foundational principles governing the solubility of fluorinated aromatic compounds. It offers qualitative insights, a detailed experimental protocol for determining solubility, and a discussion of the key factors influencing the dissolution of such molecules. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their work.
Introduction to the Solubility of this compound
This compound is a fluorinated aromatic compound with applications as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of two trifluoromethyl (-CF₃) groups on the toluene ring significantly influences its physicochemical properties, including its solubility. A thorough understanding of its behavior in various organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development.
Physicochemical Properties and Qualitative Solubility Profile
The solubility of a compound is dictated by the principle of "like dissolves like," which is governed by the polarity and intermolecular forces of both the solute and the solvent.[1] The introduction of trifluoromethyl groups imparts a unique character to the this compound molecule.
Key Molecular Characteristics:
-
Increased Lipophilicity: The trifluoromethyl group is known to enhance the lipophilicity of a molecule.[2]
-
Hydrophobicity and Lipophobicity: Highly fluorinated compounds often exhibit both hydrophobic (poorly soluble in water) and lipophobic (poorly soluble in some non-polar organic solvents) characteristics.[3] They tend to have higher affinity for other fluorinated compounds, a concept utilized in "fluorous" chemistry.
-
Polarity: While the C-F bond is highly polar, the symmetrical arrangement of the two trifluoromethyl groups in this compound may result in a relatively low overall molecular dipole moment.
Based on these characteristics, a qualitative solubility profile can be inferred:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): Solubility is expected to be very low due to the compound's hydrophobic nature.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, DMF): Moderate solubility may be observed, as these solvents can engage in dipole-dipole interactions without the strong hydrogen bonding that would favor dissolution in protic solvents.
-
Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): Given the increased lipophilicity from the trifluoromethyl groups, good solubility is anticipated in these solvents. Toluene, being structurally similar, is likely to be a very effective solvent.
-
Fluorinated Solvents: The highest solubility is expected in other fluorinated solvents due to favorable fluorine-fluorine interactions.
Quantitative Solubility Data
As of the date of this publication, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a variety of organic solvents has not been identified. The following table is provided as a template for researchers to populate with experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |
| Hexane | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |
| Toluene | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |
| Dichloromethane | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |
| Chloroform | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |
| Diethyl Ether | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |
| Ethyl Acetate | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |
| Acetone | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |
| Acetonitrile | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |
| Methanol | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |
| Ethanol | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method can be adapted based on the available analytical instrumentation.
Materials:
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or magnetic stirrer with hotplate
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Equilibration: Seal the vial and place it in a constant temperature shaker or on a magnetic stirrer. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.
-
Phase Separation: Allow the vial to stand undisturbed at the constant temperature until the excess solid has settled, leaving a clear supernatant.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filtration: Attach a syringe filter to the syringe and dispense the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any suspended microcrystals.
-
Solvent Evaporation: Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without causing degradation or sublimation of the solute.
-
Gravimetric Analysis: Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of dish)] / (Volume of supernatant extracted in mL) * 100
Analytical Alternatives:
For more precise measurements, especially for sparingly soluble compounds, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy can be used to determine the concentration of the solute in the saturated solution. This requires the preparation of a calibration curve with standard solutions of known concentrations.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: A flowchart of the key steps in the experimental determination of solubility.
Factors Influencing the Solubility of this compound
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[4] This is an important consideration for processes like recrystallization.
-
Solvent Polarity: As discussed, the polarity of the solvent relative to the solute is a primary determinant of solubility. A solvent with a similar polarity to this compound will likely be a good solvent.
-
Intermolecular Forces: The ability of the solvent and solute molecules to interact through forces such as London dispersion forces and dipole-dipole interactions will impact solubility. The presence of the electron-withdrawing trifluoromethyl groups can influence the electron distribution in the aromatic ring, affecting these interactions.
-
Molecular Size and Shape: The relatively compact and symmetric nature of this compound may influence how it packs in a crystal lattice and how it is solvated by solvent molecules.
Conclusion
While specific quantitative solubility data for this compound is currently lacking in the public domain, an understanding of the principles governing the solubility of fluorinated compounds provides a strong basis for its effective use. Researchers are encouraged to determine the solubility in their specific solvent systems of interest using the provided experimental protocol. This will ensure the successful design and execution of chemical reactions, purifications, and formulations involving this important synthetic building block.
References
An In-depth Technical Guide to the Reactivity and Stability of 3,5-Bis(trifluoromethyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)toluene, also known as 1-methyl-3,5-bis(trifluoromethyl)benzene, is a fluorinated organic compound with the chemical formula C₉H₆F₆.[1][2] Its structure is characterized by a toluene core substituted with two trifluoromethyl (-CF₃) groups at the meta positions relative to the methyl group. These strongly electron-withdrawing -CF₃ groups significantly influence the molecule's chemical properties, rendering it an important and versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic chemicals.[1][3] This guide provides a comprehensive overview of the reactivity and stability of this compound, supported by experimental data and protocols.
Core Stability Profile
The stability of this compound is dominated by the robust nature of the trifluoromethyl groups and the benzene ring.
Thermal and Chemical Stability
The molecule exhibits good thermal stability, with a boiling point of 125.9°C at 760 mmHg.[4] The trifluoromethyl groups are generally resistant to hydrolysis under both acidic and basic conditions. However, the molecule's overall stability is dictated by the reactivity of the methyl group and the aromatic ring under specific conditions. It is generally stable under normal storage conditions but should be kept away from strong oxidizing agents, acids, and bases to prevent unwanted reactions.[5] In superacidic media like fluorosulfonic acid (FSO₃H), trifluoromethyl groups can react to form acylium cations, leading to Friedel-Crafts-type products.[6]
Photochemical Stability
While specific photochemical data for this compound is not extensively documented, related trifluoromethyl-substituted aromatics can exhibit photochemical reactivity. For instance, 3,5-diamino-trifluoromethyl-benzene undergoes photocatalyzed defluorination when irradiated in aqueous solutions.[7] The stability of trifluoromethyl-aryldiazirines, used as photolabels, can be enhanced by the presence of electron-withdrawing groups, suggesting the electronic environment plays a key role in photochemical stability.[8]
Reactivity and Synthetic Utility
The reactivity of this compound is a product of the interplay between the electron-donating, ortho-, para-directing methyl group and the two strongly electron-withdrawing, meta-directing trifluoromethyl groups. This unique electronic arrangement dictates the regioselectivity of its reactions.
Electrophilic Aromatic Substitution
The benzene ring is strongly deactivated towards electrophilic attack due to the two powerful -CF₃ groups. However, the activating effect of the methyl group directs incoming electrophiles primarily to the ortho and para positions relative to it (positions 2, 4, and 6).
Nitration: Nitration of the closely related 1,3-bis(trifluoromethyl)benzene requires strong conditions, such as nitric acid in concentrated sulfuric acid or fuming sulfuric acid at elevated temperatures (50-100°C), to yield the nitro derivative.[3] For this compound, the methyl group would direct the nitration to the 2, 4, and 6 positions.
Halogenation: Halogenation, such as bromination, also targets the positions activated by the methyl group. The synthesis of 3,5-bis(trifluoromethyl)bromobenzene from 1,3-bis(trifluoromethyl)benzene is well-documented and proceeds in high yield using brominating agents like N,N'-dibromo-5,5-dimethylhydantoin in a mixture of sulfuric and acetic acids.[9][10] This indicates that halogenation of the aromatic ring of this compound is a feasible transformation under similar conditions.
Side-Chain Reactivity (Methyl Group)
The benzylic protons of the methyl group are susceptible to radical reactions and oxidation.
Oxidation: The methyl group can be oxidized to a carboxylic acid, yielding 3,5-bis(trifluoromethyl)benzoic acid, a valuable synthetic intermediate. While direct oxidation protocols for this compound are not detailed in the provided search results, this transformation is a standard reaction for toluenes. A common alternative synthesis for the benzoic acid involves a Grignard reaction from 3,5-bis(trifluoromethyl)bromobenzene followed by carboxylation.[11]
Halogenation: Free-radical halogenation of the methyl group can produce the corresponding benzyl halide. For example, 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene is a known derivative, which is stable under normal conditions but should be kept away from heat and ignition sources.[5] This benzylic halide is a key precursor for introducing the 3,5-bis(trifluoromethyl)benzyl moiety.
Reactivity of Trifluoromethyl Groups
The C-F bonds in trifluoromethyl groups are exceptionally strong and generally unreactive. However, recent advances in catalysis have enabled their functionalization.
Reductive Defluorination (Hydrodefluorination): Under specific photocatalytic conditions, unactivated trifluoromethylarenes can undergo selective C-F bond cleavage. This process involves the formation of a radical anion intermediate, which fragments to a difluorobenzylic radical. This radical can then be trapped by a hydrogen atom source to yield a difluoromethylarene (Ar-CF₂H).[12] This method offers a pathway to modify the -CF₃ groups, which are typically considered inert.
Quantitative Data Summary
| Property/Reaction | Parameter | Value/Conditions | Yield | Reference |
| Physical Properties | Boiling Point | 125.9°C (at 760 mmHg) | N/A | [4] |
| Aromatic Nitration | Reagents | HNO₃, concentrated H₂SO₄ (>91%) or fuming H₂SO₄ | High | [3] |
| Temperature | 50-100°C | [3] | ||
| Aromatic Bromination | Reagents | 1,3-dibromo-5,5-dimethylhydantoin, H₂SO₄, Acetic Acid | ~90% | [9] |
| Temperature | 40-50°C | [9][10] | ||
| Side-Chain Azidation ** | Reagents | NaN₃, DMSO, H₂O | 94% | [13] |
| Temperature | Ambient | [13] | ||
| CF₃ Hydrodefluorination * | Reagents | Photocatalyst (P3), Cs-formate, DMSO, Blue Light | 55-75% | [12] |
| Temperature | 50°C | [12] |
*Data based on the closely related 1,3-bis(trifluoromethyl)benzene. **Data based on the reaction of 3,5-bis-(trifluoromethyl)benzyl chloride.
Experimental Protocols
Protocol 1: Electrophilic Bromination of the Aromatic Ring (Adapted from 1,3-Bis(trifluoromethyl)benzene)
This protocol describes the synthesis of a bromo-derivative, a key electrophilic aromatic substitution reaction. The procedure is adapted from the bromination of 1,3-bis(trifluoromethyl)benzene.[9][10]
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and addition funnel, cool glacial acetic acid to 15°C.
-
Acid Mixture: Slowly add concentrated (96%) sulfuric acid in one portion. An exotherm will be observed. Cool the mixture to 25°C.
-
Substrate Addition: Add this compound to the acid mixture.
-
Bromination: With rapid stirring, add 1,3-dibromo-5,5-dimethylhydantoin in portions over several minutes. An exothermic reaction will occur.
-
Reaction Maintenance: After the initial exotherm subsides, maintain the reaction temperature at approximately 45°C for 4-5 hours. Vigorous agitation is crucial for good yield and selectivity.[9]
-
Workup: Cool the reaction mixture and pour it into cold water. Separate the organic phase, wash it with an aqueous base (e.g., 5 N NaOH), and then with water.[9]
-
Purification: The crude product can be purified by distillation or chromatography to yield the brominated product.
Protocol 2: Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene (from Benzyl Chloride)
This protocol details a nucleophilic substitution at the benzylic position, starting from the corresponding benzyl chloride.[13]
-
Reagent Preparation: Suspend sodium azide (1.2 equivalents) in a mixture of DMSO (2.5 volumes) and water (1 volume) in a reaction vessel.
-
Substrate Addition: Prepare a solution of 3,5-bis-(trifluoromethyl)benzyl chloride (1.0 equivalent) in DMSO (2 volumes).
-
Reaction: Feed the benzyl chloride solution into the sodium azide suspension at ambient temperature. Stir for approximately 6 hours.
-
Workup: Dilute the reaction mixture with heptane (6 volumes) and then add water (4 volumes) to dissolve the precipitated salts.
-
Extraction: Separate the aqueous layer. Wash the organic layer with water (2 x 3 volumes).
-
Isolation: Remove the heptane via vacuum distillation to yield the final azide product with high purity and yield.[13]
Visualizations
Caption: Key reaction pathways for this compound.
Caption: Workflow for aromatic bromination of the 1,3-bis(trifluoromethyl)aryl core.
Caption: Directing effects of substituents on the aromatic ring.
References
- 1. clearsynth.com [clearsynth.com]
- 2. keyorganics.net [keyorganics.net]
- 3. JPH0931030A - Production of 3,5-bis(trifluoromethyl) nitrobenzene - Google Patents [patents.google.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 10. CA2374595A1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 11. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 12. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,5-Bis(trifluoromethyl)toluene
For Researchers, Scientists, and Drug Development Professionals
3,5-Bis(trifluoromethyl)toluene is a fluorinated organic compound increasingly utilized as a key building block in the synthesis of pharmaceuticals and other specialty chemicals. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it a valuable synthon for introducing fluorine into complex molecules, a strategy often employed to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. However, the presence of these reactive groups also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, compiled from available safety data and analogous compound information, to ensure its safe and effective use in a research and development setting.
Physicochemical and Toxicological Profile
Quantitative data on the physicochemical properties and toxicological endpoints of this compound are summarized below. It is important to note that specific experimental toxicity data for this compound is limited in publicly available literature. Therefore, data from structurally related compounds, such as toluene and other bis(trifluoromethyl)benzene isomers, are included for a more comprehensive risk assessment.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Toluene | 1,3-Bis(trifluoromethyl)benzene |
| CAS Number | 75462-61-2 | 108-88-3 | 402-31-3 |
| Molecular Formula | C₉H₆F₆ | C₇H₈ | C₈H₄F₆ |
| Molecular Weight | 228.13 g/mol | 92.14 g/mol | 214.11 g/mol |
| Boiling Point | Not available | 110.6 °C | 116 °C |
| Flash Point | Not available | 4 °C | 26 °C |
| Density | Not available | 0.866 g/cm³ | 1.370 g/cm³ |
Table 2: Acute Toxicity Data for Toluene (as a surrogate)
| Endpoint | Route of Exposure | Species | Value |
| LD50 | Oral | Rat | 5,580 mg/kg |
| LC50 | Inhalation | Rat | 12,500 - 28,800 mg/m³ (4 h) |
| LD50 | Dermal | Rabbit | 12,124 mg/kg |
Hazard Identification and Classification
Based on the available Safety Data Sheets (SDS) for this compound and structurally similar compounds, the primary hazards include:
-
Flammability: Assumed to be a flammable liquid and vapor, similar to related aromatic compounds.
-
Skin Irritation: May cause skin irritation upon direct contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.
-
Potential for Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the central nervous system, based on data from toluene.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with this compound.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Grounding: To prevent the buildup of static electricity, which could ignite flammable vapors, ensure that all containers and equipment are properly bonded and grounded.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Regularly inspect gloves for any signs of degradation or breakthrough.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In situations with a higher risk of splashing, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other sources of ignition.
-
Store separately from incompatible materials such as strong oxidizing agents.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and eliminate all ignition sources. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
Experimental Safety Assessment Protocols
While specific experimental data for this compound is scarce, the following standardized OECD (Organisation for Economic Co-operation and Development) guidelines provide the methodologies for assessing the potential hazards of such chemicals.
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
Methodology:
-
Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with free access to food and water, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The method allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.
In Vitro Skin Irritation (OECD Guideline 439: Reconstructed Human Epidermis Test Method)
This in vitro method assesses the potential of a substance to cause skin irritation.[1]
Methodology:
-
Test System: A reconstructed human epidermis model, which mimics the properties of the upper layers of human skin, is used.[1]
-
Application: The test chemical is applied topically to the surface of the skin tissue model.[1]
-
Incubation: The treated tissues are incubated for a defined period.
-
Viability Assessment: After exposure, the cell viability of the skin model is determined using a cell viability assay, typically the MTT assay.[1]
-
Endpoint: A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[1]
In Vitro Eye Irritation (OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) Test Method)
This in vitro test is used to identify chemicals that can cause serious eye damage.
Methodology:
-
Test System: A reconstructed human cornea-like epithelium (RhCE) model is utilized.
-
Application: The test substance is applied to the surface of the corneal model.
-
Incubation: The treated tissues are incubated for a specific duration.
-
Viability Measurement: The viability of the corneal cells is measured using a quantitative assay (e.g., MTT assay).
-
Endpoint: The degree of cytotoxicity is used to classify the eye irritation potential of the substance.
In Vitro Mammalian Cell Gene Mutation Test (OECD Guideline 476)
This test evaluates the potential of a chemical to induce gene mutations in cultured mammalian cells.
Methodology:
-
Cell Lines: Appropriate mammalian cell lines, such as mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells, are used.
-
Exposure: The cells are exposed to the test substance, both with and without an external metabolic activation system (e.g., S9 mix).
-
Mutation Detection: Mutations are typically measured at a specific genetic locus, such as the thymidine kinase (TK) or hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene.
-
Endpoint: A significant, dose-dependent increase in the mutant frequency indicates a mutagenic potential.
Visualized Workflows and Logical Relationships
To aid in the practical application of these safety protocols, the following diagrams illustrate key decision-making processes and workflows.
Caption: A decision-making workflow for responding to a spill of this compound.
Caption: A logical diagram for selecting the appropriate PPE based on the handling scenario.
Conclusion
While this compound is a valuable tool in modern synthetic chemistry, its potential hazards necessitate a cautious and well-informed approach to its handling. By understanding its physicochemical properties, recognizing its potential toxicities through data from analogous compounds, and rigorously applying the standardized safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. The provided experimental guidelines offer a framework for generating specific safety data for this compound, which is crucial for a complete risk assessment. Continuous vigilance and adherence to best practices in chemical safety are essential for all personnel working with this and other reactive chemical intermediates.
References
An In-depth Technical Guide to the Physical Properties of 3,5-Bis(trifluoromethyl)toluene
Introduction
3,5-Bis(trifluoromethyl)toluene is an aromatic organic compound characterized by a toluene core substituted with two trifluoromethyl groups at the 3 and 5 positions. The presence of the electron-withdrawing trifluoromethyl groups significantly influences the chemical and physical properties of the molecule, making it a subject of interest in various fields of chemical research, including materials science and as a building block in the synthesis of more complex molecules. This guide provides a summary of its known physical properties and outlines the standard experimental protocols for their determination.
While some fundamental properties of this compound are readily available, specific experimental data for several key physical characteristics are not widely published. This guide will present the established information and provide detailed, generalized experimental methodologies for the determination of those properties for which specific values are not currently available in public literature.
Core Physical Properties
The fundamental physical properties of this compound are summarized in the table below. It is noteworthy that while the compound is commercially available, detailed experimental values for properties such as melting point, boiling point, and density are not consistently reported in readily accessible chemical databases.
| Property | Value |
| Molecular Formula | C₉H₆F₆ |
| Molecular Weight | 228.13 g/mol |
| CAS Number | 75462-61-2 |
| Physical State | Solid (often supplied as a white powder) |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| Refractive Index | Not applicable for a solid |
| Solubility | Data not available |
Experimental Protocols
The following sections detail the standard laboratory procedures for determining the key physical properties of an organic compound like this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Tube Method [1][2]
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[3]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus).[2]
-
Heating and Observation: The heating bath is heated slowly and steadily. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[3]
-
Purity Indication: A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[4]
Methodology: Micro Boiling Point Determination [5][6][7]
-
Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[5]
-
Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater, to ensure uniform heating.[6]
-
Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. The heating continues until a steady stream of bubbles emerges from the capillary tube.[8]
-
Recording the Boiling Point: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]
Determination of Density
Density is the mass of a substance per unit volume.[9] For a solid, this can be determined by measuring the volume of a known mass of the substance.
Methodology: Pycnometer Method [9]
-
Mass of Empty Pycnometer: A clean, dry pycnometer (a small glass flask of a known volume) is accurately weighed.
-
Mass with Sample: The solid sample is added to the pycnometer, and it is weighed again to determine the mass of the sample.
-
Mass with Sample and Liquid: A liquid of known density in which the solid is insoluble is added to the pycnometer, filling it completely. The pycnometer is then weighed again.
-
Mass with Liquid Only: The pycnometer is emptied, cleaned, and filled with only the same liquid and weighed.
-
Calculation: The volume of the solid can be calculated from the masses obtained, and subsequently, the density of the solid is determined.
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[10] This property is typically measured for liquids. If this compound were a liquid at room temperature, its refractive index could be determined as follows.
Methodology: Abbé Refractometer [11]
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading the Value: The refractive index is read from the instrument's scale. The measurement is temperature-dependent and is usually reported at a standard temperature, such as 20°C, using the sodium D-line (nD).[10]
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Qualitative Solubility Test [12][13][14]
-
Sample and Solvent: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[14]
-
Addition of Solvent: A small volume of a chosen solvent (e.g., 0.75 mL of water) is added in portions.[14]
-
Observation: The mixture is vigorously shaken after each addition. The substance is classified as soluble if it forms a homogeneous solution, and insoluble if it remains as a separate phase.[15]
-
Systematic Testing: This process is repeated with a series of common solvents to create a solubility profile. Typical solvents for organic compounds include water, diethyl ether, ethanol, acetone, toluene, and aqueous solutions of acid (5% HCl) and base (5% NaOH) to test for basic and acidic functional groups, respectively.[13][14]
References
- 1. byjus.com [byjus.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. community.wvu.edu [community.wvu.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. academic.oup.com [academic.oup.com]
- 10. athabascau.ca [athabascau.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scribd.com [scribd.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. youtube.com [youtube.com]
Chemical structure and IUPAC name of 3,5-Bis(trifluoromethyl)toluene
An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)toluene
Introduction
This compound is an organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its chemical structure, featuring a toluene core substituted with two highly electronegative trifluoromethyl (-CF3) groups, imparts unique properties that are highly sought after in the design of novel therapeutic agents and functional materials. The presence of trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable intermediate for drug development professionals.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound.
Chemical Structure and Nomenclature
The structural foundation of this compound is a benzene ring substituted with a methyl group and two trifluoromethyl groups at the meta positions relative to each other.
IUPAC Name: 1-Methyl-3,5-bis(trifluoromethyl)benzene[3] Synonyms: 3,5-Di(trifluoromethyl)toluene[4] CAS Number: 75462-61-2[3] Molecular Formula: C₉H₆F₆ SMILES: FC(F)(F)C1=CC(=CC(=C1)C)C(F)(F)F[3]
Caption: Chemical structure of this compound.
Physicochemical and Safety Data
The key physicochemical and safety data for this compound are summarized below. This information is essential for handling and utilizing the compound in a research setting.
| Property | Value | Reference |
| Molecular Weight | 228.13 g/mol | [3] |
| Empirical Formula | C₉H₆F₆ | |
| Hazard Statements | H302, H315, H319, H335 | |
| Signal Word | Warning | |
| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Irritation 2, Skin Irritation 2, Specific Target Organ Toxicity Single Exposure 3 | |
| Target Organs | Respiratory system |
Synthesis and Experimental Protocols
The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible synthetic route can be inferred from the preparation of analogous compounds. A common precursor for molecules with the 3,5-bis(trifluoromethyl)phenyl moiety is 1,3-bis(trifluoromethyl)benzene.[5] A general strategy would involve the introduction of a methyl group onto this precursor.
Below is a representative experimental protocol for a related synthesis, the bromination of 1,3-bis(trifluoromethyl)benzene, which yields 3,5-bis(trifluoromethyl)bromobenzene, a key intermediate that could potentially be converted to this compound via cross-coupling reactions.
Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene[6]
-
Reaction Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a thermocouple, and an addition funnel.
-
Acid Mixture Preparation: Glacial acetic acid (22.0 mL) is cooled to 15°C in the flask. Concentrated (96%) sulfuric acid (142 mL) is added in one portion. The mixture is then cooled to 25°C.
-
Addition of Reactant: 1,3-Bis(trifluoromethyl)benzene (107 g, 500 mmol) is added to the rapidly stirring acid mixture.
-
Bromination: 1,3-Dibromo-5,5-dimethylhydantoin (77.25 g, 270 mmol) is added over 2 minutes. An exothermic reaction occurs, raising the internal temperature to approximately 40°C.
-
Work-up: The reaction mixture is cooled to 2°C and slowly poured into cold water (250 mL). The mixture is stirred vigorously for 10 minutes and allowed to settle.
-
Purification: The lower organic layer is separated and washed with 5 N NaOH (75 mL) to yield the product.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. 3,5-Bis(trifluoromethyl)benzaldehyde | C9H4F6O | CID 136247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
A Technical Guide to 3,5-Bis(trifluoromethyl)toluene for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,5-Bis(trifluoromethyl)toluene, a key building block in the synthesis of various chemical entities. This document outlines commercially available purity grades from various suppliers, details a representative synthetic pathway, and offers insights into its application in research and development.
Supplier and Purity Grade Overview
This compound is available from several chemical suppliers, with purity grades suitable for a range of research and development applications. The table below summarizes the offerings from prominent suppliers. It is important to note that for certain suppliers, the purity is not explicitly stated, and it is incumbent upon the researcher to perform their own analysis.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Grade | Additional Notes |
| Key Organics | 75462-61-2 | C₉H₆F₆ | 228.14 | >90%[1] | Available in various quantities. |
| Sigma-Aldrich | 75462-61-2 | C₉H₆F₆ | 228.13 | Not specified | Buyer assumes responsibility to confirm product identity and/or purity. |
| Clearsynth | 75462-61-2 | C₉H₆F₆ | 228.13 | Certificate of Analysis available | Purity specifications are provided on a batch-specific Certificate of Analysis.[2] |
Synthetic Pathways and Methodologies
A patented process for the synthesis of 3,5-bis(trifluoromethyl)bromobenzene details the reaction of 1,3-bis(trifluoromethyl)benzene with a brominating agent in a mixture of glacial acetic acid and sulfuric acid.[3] This intermediate can then theoretically be subjected to a methylation reaction to yield the final product.
Illustrative Synthetic Workflow
The following diagram outlines a logical workflow for the synthesis of this compound, starting from 1,3-bis(trifluoromethyl)benzene.
Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene (Intermediate)
The following protocol for the synthesis of the brominated intermediate is adapted from a patented method.[3] This procedure provides a foundational methodology that can be optimized for specific laboratory conditions.
Materials:
-
1,3-Bis(trifluoromethyl)benzene
-
1,3-Dibromo-5,5-dimethylhydantoin
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (96%)
-
Water
-
5 N Sodium Hydroxide
Procedure:
-
To a reaction flask equipped with a mechanical stirrer, thermocouple, and addition funnel, add glacial acetic acid and cool to 15°C.
-
Carefully add concentrated sulfuric acid in one portion. The temperature will rise due to the exothermic heat of solution.
-
Cool the acid mixture to 25°C and then add 1,3-bis(trifluoromethyl)benzene.
-
With rapid stirring, add 1,3-dibromo-5,5-dimethylhydantoin. An exothermic reaction will occur, and the internal temperature should be maintained between 40 and 50°C.
-
After the reaction is complete, cool the mixture and slowly pour it into cold water with vigorous stirring.
-
Allow the layers to settle, and separate the lower organic layer.
-
Wash the organic layer with 5 N sodium hydroxide to yield crude 3,5-bis(trifluoromethyl)bromobenzene.
Note: This protocol is for the synthesis of an intermediate. The subsequent methylation step to produce this compound would require the selection of an appropriate methylating agent and reaction conditions, which would need to be developed and optimized.
Signaling Pathways and Applications
While the provided search results do not detail specific signaling pathways directly involving this compound, its utility as a synthetic intermediate suggests its incorporation into molecules designed to interact with various biological targets. For instance, the related compound 3,5-bis(trifluoromethyl)bromobenzene is an intermediate in the synthesis of compounds with pharmacological activity, including substance P (neurokinin-1) receptor antagonists.[3] These antagonists are being investigated for the treatment of inflammatory diseases and psychiatric disorders.
The logical relationship for its application in drug discovery is outlined in the diagram below.
References
3,5-Bis(trifluoromethyl)toluene: A Technical Guide to Hazards and GHS Classification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known hazards and the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 3,5-Bis(trifluoromethyl)toluene (CAS No. 75462-61-2).[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development who may handle or conduct research with this compound. It consolidates available safety data, outlines toxicological concerns, and provides context for safe handling and experimental design. Due to a lack of specific experimental toxicology studies on this compound, this guide also references data on the structurally related compound, toluene, to infer potential hazards, while clearly noting the limitations of this comparison. Standardized experimental protocols for hazard assessment are also described.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₉H₆F₆ and a molecular weight of 228.13 g/mol .[1]
| Property | Value | Source |
| CAS Number | 75462-61-2 | [1][2] |
| Molecular Formula | C₉H₆F₆ | [1] |
| Molecular Weight | 228.13 g/mol | [1] |
| Physical Form | Solid | |
| SMILES String | CC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1 | |
| InChI Key | WGUXTQDCAZNJIF-UHFFFAOYSA-N |
GHS Classification and Hazards
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The GHS classification is summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
-
Exclamation Mark: For Acute Toxicity (oral), Skin Irritation, Eye Irritation, and Specific Target Organ Toxicity.
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the safety data sheets. Key recommendations include:
-
Prevention: Wear protective gloves, protective clothing, eye protection, and face protection (P280).
-
Response:
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).
-
If eye irritation persists: Get medical advice/attention (P337+P313).
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312). Rinse mouth (P330).
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Toxicological Data
Comparison with Toluene
In the absence of specific data, it is prudent to consider the toxicology of structurally related compounds. Toluene, the parent compound without the trifluoromethyl groups, is well-studied. While the trifluoromethyl groups will significantly alter the electronic properties, lipophilicity, and metabolism of the molecule, the toxicological profile of toluene can provide a preliminary indication of potential target organs and effects.
Toluene is a known central nervous system (CNS) toxicant, causing effects such as headache, dizziness, and ataxia upon acute exposure.[4][5] Chronic exposure can lead to more severe neurological damage.[5][6] Toluene is also an irritant to the skin, eyes, and respiratory tract.[4] The GHS classification of this compound for skin, eye, and respiratory irritation aligns with the known properties of toluene. The trifluoromethyl groups, being strong electron-withdrawing groups, may influence the irritant potential and metabolic pathways of the compound.
Experimental Protocols for Hazard Assessment
While specific experimental results for this compound are not available, the following sections describe the standardized methodologies that would be employed to determine its acute toxicity and irritancy potential according to OECD (Organisation for Economic Co-operation and Development) guidelines.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the LD50 and identify the acute oral toxicity hazard class of a substance.
-
Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the next step: whether to dose at a higher or lower fixed dose, or to stop testing.
-
Animals: Typically, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
A single animal is dosed with the test substance at one of the defined starting dose levels (e.g., 300 mg/kg).
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Depending on the outcome, additional animals are dosed at the same, higher, or lower dose levels.
-
-
Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.
-
Data Analysis: The method results in a classification of the substance into one of the GHS categories for acute oral toxicity.
Skin Irritation - OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion)
This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.
-
Principle: The substance is applied to a small area of skin of a single animal in a stepwise procedure.
-
Animals: A single albino rabbit is typically used for the initial test.
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
0.5 g of the solid test substance, moistened with a small amount of water, is applied to the skin under a gauze patch.
-
The patch is held in place with tape for a 4-hour exposure period.
-
After exposure, the patch is removed, and the skin is washed.
-
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.
-
Data Analysis: If a corrosive effect is not observed in the first animal, the test is repeated with two additional animals. The mean scores for erythema and edema for all animals are calculated to determine the irritation classification.
Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)
This test evaluates the potential of a substance to produce irritation or damage to the eye.
-
Principle: The test substance is instilled into the conjunctival sac of one eye of an animal.
-
Animals: A single albino rabbit is used for the initial test.
-
Procedure:
-
The animal's eyes are examined to ensure they are free from defects.
-
0.1 g of the solid test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.
-
The eyelids are held together for about one second.
-
-
Observations: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and redness, respectively, and the effects are scored.
-
Data Analysis: If the initial test does not show corrosive effects, the test is confirmed using two more animals. The scores are used to classify the substance's eye irritation potential.
Visualizations
Logical Workflow for Chemical Hazard Assessment
The following diagram illustrates a typical workflow for assessing the hazards of a chemical substance like this compound, starting from initial information gathering to the final classification.
Generalized Experimental Workflow for In Vitro Cytotoxicity Assay
This diagram shows a simplified workflow for an in vitro cytotoxicity assay, which could be used as a preliminary screen for the toxicity of this compound.
Conclusion and Recommendations
This compound is a hazardous chemical that is harmful if swallowed and causes skin, eye, and respiratory irritation. Due to the absence of detailed toxicological studies, a cautious approach is warranted when handling this compound. Researchers and laboratory personnel should adhere strictly to the precautionary statements provided in the Safety Data Sheet, including the use of appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All work with this solid should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.
For research and development purposes, it is recommended that preliminary in vitro cytotoxicity screening be conducted to better understand the compound's toxic potential before proceeding to more complex biological assays. Any new toxicological findings should be documented and communicated to ensure the safety of all personnel. Given its classification, appropriate waste disposal procedures for hazardous chemicals must be followed.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound 75462-61-2 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Toluene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. Toluene Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 3,5-Bis(trifluoromethyl)toluene in the Synthesis of Novel Agrochemicals
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Abstract
The introduction of trifluoromethyl groups is a well-established strategy in agrochemical design to enhance metabolic stability, binding affinity, and overall efficacy. 3,5-Bis(trifluoromethyl)toluene emerges as a valuable starting material for the synthesis of novel active ingredients. This document provides detailed protocols for the conversion of this compound into a key synthetic intermediate, 3,5-bis(trifluoromethyl)benzyl bromide, and its subsequent utilization in the synthesis of a novel phenylpyrazole derivative, a class of compounds known for their insecticidal properties.
Introduction
The 3,5-bis(trifluoromethyl)phenyl moiety is a critical pharmacophore in various bioactive molecules. Its strong electron-withdrawing nature and high lipophilicity can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. This document outlines a synthetic pathway starting from this compound, a readily available starting material, to generate a versatile building block for the synthesis of potential new agrochemicals. The protocols provided herein are based on established chemical transformations and offer a roadmap for the exploration of new chemical space in pesticide research.
Synthesis of the Key Intermediate: 3,5-Bis(trifluoromethyl)benzyl Bromide
The initial and crucial step is the functionalization of the methyl group of this compound. This is effectively achieved through a free-radical bromination reaction to yield 3,5-bis(trifluoromethyl)benzyl bromide. This intermediate is a versatile electrophile for subsequent nucleophilic substitution reactions.
Experimental Protocol: Free-Radical Bromination of this compound
This protocol describes the selective bromination of the benzylic position of this compound using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[1][2][3]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous non-polar solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
UV lamp (optional, can be used for initiation)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq).
-
Add anhydrous carbon tetrachloride to the flask to dissolve the reactants.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under constant stirring. Initiation can also be achieved using a UV lamp at room temperature.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude 3,5-bis(trifluoromethyl)benzyl bromide.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data for Bromination Reaction
| Parameter | Value/Condition |
| Reactants | This compound, NBS, AIBN |
| Solvent | Carbon tetrachloride (anhydrous) |
| Temperature | Reflux (approx. 77°C) |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-85% (based on analogous reactions) |
| Purification | Vacuum distillation or silica gel chromatography |
Application in Agrochemical Synthesis: Synthesis of a Novel Phenylpyrazole Derivative
The synthesized 3,5-bis(trifluoromethyl)benzyl bromide can be used to alkylate a variety of nucleophiles to introduce the 3,5-bis(trifluoromethyl)benzyl moiety. In this example, we propose the synthesis of a novel N-benzylated pyrazole, a structural motif present in several commercial insecticides like fipronil.
Experimental Protocol: N-Alkylation of Pyrazole
This protocol details the N-alkylation of a pyrazole ring with 3,5-bis(trifluoromethyl)benzyl bromide in the presence of a base.[4][5]
Materials:
-
3,5-Bis(trifluoromethyl)benzyl bromide
-
Pyrazole (or a substituted pyrazole)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
To a round-bottom flask, add the pyrazole (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature. If using sodium hydride, cool the reaction to 0°C before adding NaH (1.2 eq) and stir for 30 minutes.[4]
-
Add a solution of 3,5-bis(trifluoromethyl)benzyl bromide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated pyrazole.
Quantitative Data for N-Alkylation Reaction
| Parameter | Value/Condition |
| Reactants | 3,5-Bis(trifluoromethyl)benzyl bromide, Pyrazole, K₂CO₃ |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 80-95% (based on analogous reactions) |
| Purification | Silica gel column chromatography |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic procedures described.
Caption: Synthetic workflow from this compound.
Caption: Detailed experimental workflow for the two-step synthesis.
Conclusion
This compound serves as a cost-effective and strategic starting material for the synthesis of novel agrochemical candidates. The protocols detailed in this document provide a clear and reproducible pathway to a key benzyl bromide intermediate and its subsequent application in the synthesis of a new phenylpyrazole derivative. Researchers are encouraged to adapt and optimize these methods for the development of a diverse range of new bioactive molecules.
References
Application Notes and Protocols: 3,5-Bis(trifluoromethyl)toluene as a Versatile Building Block for Advanced Functional Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,5-Bis(trifluoromethyl)toluene and its derivatives are valuable building blocks in the synthesis of a wide array of functional materials. The presence of two trifluoromethyl (-CF₃) groups on the aromatic ring imparts unique properties, including high thermal stability, chemical resistance, low dielectric constants, and specific electronic characteristics. These attributes make materials derived from this scaffold highly desirable for applications in organic electronics, high-performance polymers, medicinal chemistry, and antimicrobial agents. This document provides an overview of key applications, quantitative data on material performance, and detailed protocols for the synthesis of representative functional materials.
High-Performance Fluorinated Polyimides
The incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety into polyimide backbones leads to polymers with exceptional thermal stability, low dielectric constants, and good mechanical properties, making them suitable for applications in microelectronics and aerospace.
Data Presentation: Properties of Fluorinated Polyimides
| Polymer ID | Td5 (°C, N₂)[1] | Tg (°C)[1][2] | Dielectric Constant (Dk) | Dielectric Loss (Df) | Tensile Strength (MPa)[2] | Elongation at Break (%)[2] |
| PI 5a | 561 | 281 | 2.85 (at 1 MHz)[1] | Not Specified | - | - |
| PI 5b | 551 | 259 | 2.69 (at 1 MHz)[1] | Not Specified | - | - |
| 2-6FDA film | 521-571 | 266-307 | 2.66 (at 1 MHz), 2.38 (at 10 GHz)[2] | Not Specified | 70.8–103.3 | 9.1–10.8 |
| TPPI50 | 563 | 402 | 2.312 (at 1 MHz)[3] | 0.00676 (at 1 MHz)[3] | 232.73[3] | 26.26[3] |
| 6FDA-HFBODA | 521 | 240 | 2.63 (at 10 GHz)[4] | 3.72 x 10⁻³ (at 10 GHz)[4] | - | - |
Td5: 5% weight loss temperature; Tg: Glass transition temperature
Experimental Protocol: Synthesis of Fluorinated Polyimides via One-Step High-Temperature Polycondensation
This protocol describes a general procedure for the synthesis of fluorinated polyimides from an aromatic diamine containing the 3,5-bis(trifluoromethyl)phenyl group and a commercial dianhydride.
Workflow for Polyimide Synthesis
Caption: Workflow for the synthesis of fluorinated polyimides.
Materials:
-
Aromatic diamine monomer (e.g., 4-[3′,5′-bis(trifluoromethyl)phenyl]-1,3-phenylenediamine)
-
Aromatic dianhydride (e.g., 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride - 6FDA)
-
High-boiling aprotic solvent (e.g., N-methyl-2-pyrrolidone - NMP or m-cresol)
-
Catalyst (e.g., isoquinoline)
-
Nitrogen gas
-
Methanol or Ethanol (for precipitation)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the aromatic diamine monomer in a high-boiling aprotic solvent.
-
Add an equimolar amount of the aromatic dianhydride to the solution.
-
Add a catalyst, such as isoquinoline, to the reaction mixture.
-
Heat the reaction mixture to a high temperature (e.g., 180-200 °C) under a continuous nitrogen stream.
-
Continue the reaction for several hours until a viscous polymer solution is formed.
-
Cool the polymer solution to room temperature.
-
Precipitate the polyimide by pouring the solution into a non-solvent like methanol or ethanol.
-
Filter the fibrous or powdered polymer product.
-
Wash the polymer thoroughly with the non-solvent to remove any residual solvent and unreacted monomers.
-
Dry the purified fluorinated polyimide in a vacuum oven at an elevated temperature.
Nonlinear Optical (NLO) Chromophores
The 3,5-bis(trifluoromethyl)benzene moiety can be incorporated as an isolation group in NLO chromophores to suppress detrimental dipole-dipole interactions, thereby enhancing the macroscopic electro-optic activity.
Data Presentation: Properties of NLO Chromophores
| Chromophore ID | Decomposition Temp. (Td, °C)[5] | Max. Absorption (λmax, nm) | Electro-optic Coefficient (r₃₃, pm/V at 1310 nm)[5] |
| Chromophore C | 243 | Not Specified | Varies with concentration |
| Chromophore D | 226 | Not Specified | 54 (at 35 wt% in APC)[5] |
APC: Amorphous Polycarbonate
Logical Relationship: Enhancing Electro-Optic Activity
Caption: Role of the 3,5-bis(trifluoromethyl)benzene group in NLO chromophores.
Antimicrobial Agents: Pyrazole Derivatives
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have shown potent activity against drug-resistant Gram-positive bacteria.
Data Presentation: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives
| Compound ID | Substituent (R) | S. aureus (MRSA) MIC (µg/mL)[6] | E. faecalis (VRE) MIC (µg/mL)[6] |
| 1 | Phenyl | 2[6] | 4 |
| 2 | 4-Isopropylphenyl | 1 | 2 |
| 3 | 4-tert-Butylphenyl | 1-2[6] | 2 |
| 5 | 4-Phenoxyphenyl | 1[6] | 1 |
| 6 | 4-(Methylthio)phenyl | 1-4[6] | 2-4 |
| 11 | Naphthyl | 0.25-0.5[7] | 0.5 |
| 28 | 3,5-Difluorophenyl | 0.25-0.5[7] | 0.5 |
| 29 | 3,4,5-Trimethoxyphenyl | 0.25-0.5[7] | 0.5 |
MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus
Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazoles
This synthesis involves a multi-step process starting from 3',5'-bis(trifluoromethyl)acetophenone.
Reaction Pathway for Pyrazole Synthesis
Caption: Synthetic route to 3,5-bis(trifluoromethyl)phenyl pyrazoles.
Step 1: Synthesis of the Hydrazone Intermediate
-
React 3',5'-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid in a suitable solvent (e.g., ethanol) with an acid catalyst (e.g., acetic acid).
-
Heat the mixture to form the hydrazone intermediate.
-
Isolate the product by filtration and wash with a suitable solvent.
Step 2: Synthesis of the Pyrazole Aldehyde (Vilsmeier-Haack Reaction)
-
Prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.
-
Add the hydrazone intermediate to the Vilsmeier-Haack reagent.
-
Stir the reaction mixture at an elevated temperature (e.g., 60-65 °C) for several hours.
-
Pour the reaction mixture into ice-cold water to precipitate the pyrazole aldehyde.
-
Filter, wash with water, and dry the product.
Step 3: Reductive Amination to Yield Final Products
-
Dissolve the pyrazole aldehyde intermediate in a suitable solvent (e.g., methanol).
-
Add the desired substituted aniline (R-NH₂).
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Acidify the reaction mixture (e.g., with 1N HCl) to precipitate the product.
-
Filter, wash with water, and dry to obtain the final pyrazole derivative.
Pharmaceutical Intermediates
The this compound scaffold is present in several key pharmaceutical intermediates.
Application: Synthesis of 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene
This azide is a crucial starting material for the synthesis of NK1-receptor antagonists. A safe and efficient batch process has been developed.[8][9]
Experimental Protocol: Batch Synthesis of 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene
Materials:
-
3,5-Bis(trifluoromethyl)benzyl chloride
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Heptane
Procedure:
-
In a reaction vessel, dissolve 3,5-bis(trifluoromethyl)benzyl chloride in a mixture of DMSO and water.
-
Add sodium azide to the solution. The use of a biphasic solvent system with phase-transfer catalysis can improve safety and efficiency.
-
Stir the mixture at a controlled temperature (e.g., 23-40 °C) for 8-10 hours, monitoring the reaction by HPLC or GC until the starting material is consumed.
-
Upon completion, perform a reaction workup by partitioning the mixture between heptane and water.
-
Separate the organic (heptane) layer containing the product.
-
Wash the organic layer with water to remove residual DMSO and salts.
-
The final product can be purified by wiped film evaporation (WFE) or other suitable methods to yield the desired azide in high purity (typically >94% yield).[8]
Disclaimer: All experimental procedures should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. The safety data sheets (SDS) for all chemicals should be consulted prior to use.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 6. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
Application Notes and Protocols: Grignard Reaction with 3,5-bis(trifluoromethyl)bromobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of the Grignard reagent derived from 3,5-bis(trifluoromethyl)bromobenzene. This reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide, is a critical intermediate in the synthesis of various pharmacologically active compounds.
Introduction
The 3,5-bis(trifluoromethyl)phenyl moiety is a key structural feature in a number of compounds developed in the pharmaceutical industry. Its presence can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The Grignard reaction of 3,5-bis(trifluoromethyl)bromobenzene is a fundamental method for introducing this valuable functional group. Compounds synthesized using this Grignard reagent have shown potential as substance P (neurokinin-1) receptor antagonists, which are useful in treating inflammatory diseases and psychiatric disorders, and as potent inhibitors of drug-resistant bacteria like MRSA.[1][2] The trifluoromethyl groups are known to improve the pharmacodynamic and pharmacokinetic properties of drug candidates.[2]
Safety Considerations
It is crucial to note that trifluoromethylphenyl Grignard reagents can be potentially explosive.[3][4] Incidents, including one resulting in a fatality, have been reported.[4] Detonations are often attributed to the loss of solvent contact or runaway exothermic side reactions.[3][4] Therefore, it is imperative to follow all safety precautions, including conducting the reaction under an inert atmosphere, ensuring efficient stirring, and maintaining careful temperature control. The use of magnesium granules is preferred over turnings to minimize safety risks.[1][5]
Experimental Protocols
Protocol 1: Preparation of 3,5-bis(trifluoromethyl)phenylmagnesium bromide
This protocol outlines the formation of the Grignard reagent using magnesium turnings or granules in tetrahydrofuran (THF).
Materials:
-
3,5-bis(trifluoromethyl)bromobenzene
-
Magnesium (turnings or granules, suitable for Grignard reactions)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (for initiation, optional)
-
Nitrogen or Argon gas supply
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and an addition funnel. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.
-
Magnesium Preparation: To the flask, add magnesium turnings or granules.
-
Initiation: Add a small crystal of iodine to the flask. In a separate dry flask, prepare a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF.
-
Reaction Initiation: Add a small portion of the 3,5-bis(trifluoromethyl)bromobenzene solution to the magnesium suspension. The reaction can be initiated by gently warming the mixture. Successful initiation is indicated by the disappearance of the iodine color, the appearance of cloudiness, and gentle refluxing of the solvent.[6]
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining 3,5-bis(trifluoromethyl)bromobenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux. The reaction is exothermic.[1][5]
-
Completion: After the addition is complete, the reaction mixture is typically aged at reflux for a period to ensure complete consumption of the starting bromide.[1] The formation is usually complete within 1-2 hours.[1][5] The resulting greyish solution is the 3,5-bis(trifluoromethyl)phenylmagnesium bromide Grignard reagent.
Quantitative Data for Grignard Reagent Formation:
| Parameter | Value | Reference |
| Starting Material | 3,5-bis(trifluoromethyl)bromobenzene | [5] |
| Reagent | Magnesium turnings or granules | [1][5] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl ether | [1][5] |
| Initiation Temperature | Gentle reflux or 0-20 °C | [5] |
| Reaction Temperature | Reflux or 0-20 °C | [1][5] |
| Reaction Time | 1 - 5 hours | [1][5] |
Experimental Workflow for Grignard Reagent Formation:
Caption: Workflow for the preparation of 3,5-bis(trifluoromethyl)phenylmagnesium bromide.
Protocol 2: Synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one
This protocol describes the reaction of the prepared Grignard reagent with acetic anhydride to yield an acetophenone derivative.
Materials:
-
3,5-bis(trifluoromethyl)phenylmagnesium bromide solution in THF (from Protocol 1)
-
Acetic anhydride
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous solution of a base (e.g., NaOH, NaHCO3) for work-up
-
Organic solvent for extraction (e.g., MTBE)
-
Drying agent (e.g., Na2SO4)
Procedure:
-
Reaction Setup: In a separate flask, place an excess of acetic anhydride, optionally diluted with anhydrous THF, and cool it in an ice-salt water bath to around -5 °C to 0 °C.[4]
-
Addition of Grignard Reagent: Slowly add the prepared 3,5-bis(trifluoromethyl)phenylmagnesium bromide solution to the cooled acetic anhydride solution. Maintain the internal reaction temperature below 0 °C during the addition.[4]
-
Reaction: After the addition is complete, stir the resulting pale yellow solution for approximately 30 minutes at 0 °C.[4]
-
Work-up:
-
Carefully quench the reaction by the dropwise addition of deionized water.[4]
-
The biphasic mixture can be heated to 60 °C for about 15 minutes to ensure the complete hydrolysis of excess acetic anhydride.[4]
-
After cooling to room temperature, separate the organic layer.[4]
-
Wash the organic layer sequentially with an aqueous basic solution (e.g., 2.5 N NaOH) to a pH of ~7.1, saturated aqueous NaHCO3 solution, and brine.[4]
-
Dry the organic phase over Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
-
Purification: The crude product can be purified by distillation (e.g., bulb-to-bulb) to afford the pure 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one.[4]
Quantitative Data for the Synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one:
| Parameter | Value | Reference |
| Electrophile | Acetic anhydride (excess) | [4][5] |
| Reaction Temperature | < 0 °C | [4] |
| Reaction Time | ~30 minutes after addition | [4] |
| Yield | 86-87% (after distillation) | [4] |
Logical Relationship for Acetophenone Synthesis:
Caption: Synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one.
Protocol 3: Synthesis of 3,5-bis(trifluoromethyl)benzoic acid
This protocol details the carboxylation of the Grignard reagent to produce a benzoic acid derivative.
Materials:
-
3,5-bis(trifluoromethyl)phenylmagnesium bromide solution in THF (from Protocol 1)
-
Carbon dioxide (gas or dry ice)
-
Strong acid (e.g., HCl) for work-up
Procedure:
-
Reaction Setup: Cool the prepared 3,5-bis(trifluoromethyl)phenylmagnesium bromide solution to a low temperature, preferably below -20 °C.[1]
-
Carboxylation: Bubble carbon dioxide gas through the cooled Grignard solution or pour the Grignard solution onto crushed dry ice.
-
Work-up:
-
After the reaction is complete, quench the mixture with a strong acid, such as hydrochloric acid, to protonate the carboxylate salt.[1]
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude 3,5-bis(trifluoromethyl)benzoic acid.
-
-
Purification: The crude product can be purified by recrystallization.
Quantitative Data for the Synthesis of 3,5-bis(trifluoromethyl)benzoic acid:
| Parameter | Value | Reference |
| Electrophile | Carbon Dioxide (CO2) | [1] |
| Reaction Temperature | < -20 °C | [1] |
| Work-up | Treatment with a strong acid | [1] |
| Yield | Higher yields are obtained at lower temperatures | [1] |
Applications in Drug Development
The 3,5-bis(trifluoromethyl)phenyl group is a prevalent scaffold in medicinal chemistry. Its incorporation into molecules has led to the development of potent therapeutic agents.
-
Substance P (Neurokinin-1) Receptor Antagonists: Compounds containing this moiety are effective antagonists of the substance P receptor, indicating their potential for treating inflammatory conditions and psychiatric disorders.[1][7]
-
Anti-Bacterial Agents: Pyrazole derivatives featuring the 3,5-bis(trifluoromethyl)phenyl group have demonstrated significant activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]
-
Androgen Receptor Modulators: Analogs of Enobosarm incorporating bis-trifluoromethyl groups have shown improved binding affinity to androgen receptors, suggesting their potential in treating prostate cancer.[8]
The strategic placement of trifluoromethyl groups on a phenyl ring is a recognized method for enhancing the pharmacological properties of drug candidates.[2] The Grignard reaction of 3,5-bis(trifluoromethyl)bromobenzene remains a cornerstone for accessing these important building blocks in drug discovery and development.
References
- 1. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 8. jelsciences.com [jelsciences.com]
Application Notes and Protocols: Nitration of 3,5-Bis(trifluoromethyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of aromatic compounds is a fundamental reaction in organic synthesis, crucial for the introduction of a nitro group that can be further transformed into a variety of functional groups, such as amines, which are prevalent in pharmaceuticals and other bioactive molecules. 3,5-Bis(trifluoromethyl)toluene is a sterically hindered and electronically deactivated aromatic substrate due to the presence of two powerful electron-withdrawing trifluoromethyl groups. This deactivation necessitates harsh reaction conditions for electrophilic aromatic substitution. The methyl group, being an activating ortho-, para-director, competes with the meta-directing effect of the trifluoromethyl groups, influencing the regioselectivity of the nitration.
These application notes provide an overview of the reaction conditions for the nitration of this compound and its analogues, offering a detailed experimental protocol based on established procedures for similar substrates.
Reaction and Signaling Pathway
The nitration of this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and a strong acid catalyst, typically sulfuric acid or oleum. The highly electrophilic nitronium ion is then attacked by the electron-rich (despite deactivation) aromatic ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the nitrated product.
The regioselectivity of the reaction is governed by the directing effects of the substituents. The methyl group directs the incoming nitro group to the ortho (positions 2 and 6) and para (position 4) positions. Conversely, the two trifluoromethyl groups direct the electrophile to the meta positions relative to themselves (positions 2, 4, and 6 relative to the trifluoromethyl groups). The confluence of these directing effects will determine the final isomer distribution of the product.
Experimental Protocols
The following protocol is a representative procedure for the mononitrati on of a bis(trifluoromethyl) substituted aromatic ring, adapted from a documented procedure for a closely related substrate, 1,3-bis(trifluoromethyl)benzene.[1] Researchers should optimize these conditions for this compound in their specific laboratory setting.
Materials:
-
This compound
-
Oleum (20% SO₃)
-
Concentrated Nitric Acid (e.g., 65-70%)
-
Ice
-
Deionized Water
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, carefully add 208 g of 20% oleum.[1]
-
Cool the oleum to 0-5 °C using an ice bath.
-
Slowly add 42 mL of concentrated nitric acid dropwise to the cooled oleum with continuous stirring, ensuring the temperature is maintained below 10 °C.[1]
-
Nitration Reaction: Once the nitrating mixture is prepared and cooled, begin the dropwise addition of 84 g (0.4 mol) of this compound (or the analogous 1,3-bis(trifluoromethyl)benzene as in the cited procedure) over a period of 25 minutes, while maintaining the reaction temperature at 60 °C.[1]
-
After the addition is complete, raise the temperature and stir the reaction mixture for 1 hour at 85 °C, followed by 1 hour at 100 °C, 1 hour at 110 °C, and finally 2 hours at 120 °C.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 600 g of crushed ice with vigorous stirring.[1]
-
Allow the mixture to reach room temperature, and then transfer it to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., 2 x 50 mL of dichloromethane).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield the desired nitrated product as a yellow liquid.[1]
Data Presentation
The following table summarizes the reaction conditions reported for the nitration of 1,3-bis(trifluoromethyl)benzene, a close structural analogue of this compound. These conditions provide a valuable starting point for the optimization of the nitration of the target molecule.
| Parameter | Value | Reference |
| Substrate | 1,3-Bis(trifluoromethyl)benzene | [1] |
| Nitrating Agent | Concentrated Nitric Acid in Oleum (20% SO₃) | [1] |
| Stoichiometry | Substrate: 0.4 mol | [1] |
| Oleum: 208 g | [1] | |
| Nitric Acid: 42 mL | [1] | |
| Temperature | Addition: 60 °C; Reaction: 85-120 °C | [1] |
| Reaction Time | 5 hours (after addition) | [1] |
| Yield | 85% | [1] |
| Product | 3,5-Bis(trifluoromethyl)nitrobenzene | [1] |
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the experimental protocol for the nitration of this compound.
Caption: Experimental workflow for the nitration of this compound.
Caption: Overall reaction scheme for the nitration of this compound.
References
Application Note: A High-Selectivity Protocol for the Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene
Introduction
3,5-Bis(trifluoromethyl)bromobenzene is a critical intermediate in the synthesis of various pharmacologically active compounds, including substance P (neurokinin-1) receptor antagonists, which are utilized in the treatment of inflammatory diseases and psychiatric disorders.[1][2] This document outlines a highly efficient and selective protocol for the synthesis of 3,5-bis(trifluoromethyl)bromobenzene via the bromination of 1,3-bis(trifluoromethyl)benzene. The described method offers high yields while minimizing the formation of isomeric and bis-brominated byproducts.[1]
Reaction Scheme
The electrophilic aromatic substitution of 1,3-bis(trifluoromethyl)benzene with a brominating agent in the presence of a strong acid catalyst yields the desired product, 3,5-bis(trifluoromethyl)bromobenzene. The trifluoromethyl groups are strongly deactivating and meta-directing, thus favoring the substitution at the C-5 position.
Figure 1: Bromination of 1,3-bis(trifluoromethyl)benzene to form 3,5-bis(trifluoromethyl)bromobenzene.
Experimental Protocol
This protocol is adapted from a patented procedure that emphasizes high selectivity and yield.[1]
Materials and Equipment:
-
1,3-Bis(trifluoromethyl)benzene (C₈H₄F₆)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Concentrated Sulfuric Acid (96% H₂SO₄)
-
Glacial Acetic Acid (CH₃COOH)
-
Sodium Hydroxide (NaOH), 5 N aqueous solution
-
Deionized Water
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermocouple
-
Addition funnel
-
Jacketed cooling system
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Acid Mixture Preparation: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and thermocouple, add 22.0 mL of glacial acetic acid. Cool the flask to 15°C.[1]
-
Exothermic Reaction: Carefully add 142 mL of concentrated (96%) sulfuric acid to the acetic acid in one portion. An exothermic reaction will occur, raising the temperature to approximately 35°C. Cool the mixture to 25°C.[1]
-
Addition of Starting Material: To the cooled acid mixture, add 107 g (500 mmol) of 1,3-bis(trifluoromethyl)benzene.[1]
-
Bromination: With rapid mechanical stirring, add 77.25 g (270 mmol) of 1,3-dibromo-5,5-dimethylhydantoin over 2 minutes. The addition will cause an exothermic reaction, raising the internal temperature to about 40°C. Use a cooling jacket set at 15°C to manage the temperature.[1]
-
Reaction Maintenance: Maintain the reaction mixture at a temperature of 45°C for 4.5 hours. The rate and selectivity of the bromination are highly dependent on the agitation of the two-phase reaction; slower stirring can increase the amount of bis-bromination.[3]
-
Quenching: After the reaction is complete, cool the mixture to 2°C and slowly pour it into 250 mL of cold water.[1][3]
-
Workup: Stir the resulting mixture vigorously for 10 minutes and then allow the layers to settle. Separate the lower organic layer.[1][3]
-
Washing: Wash the organic layer with 75 mL of 5 N NaOH solution.[1][3]
-
Final Product: Separate the layers to obtain the final product, a clear, colorless organic layer of 3,5-bis(trifluoromethyl)bromobenzene.[1][3]
Data Presentation
The following table summarizes the quantitative data for the synthesis protocol.
| Parameter | Value | Reference |
| Reactants | ||
| 1,3-Bis(trifluoromethyl)benzene | 107 g (500 mmol) | [1] |
| 1,3-Dibromo-5,5-dimethylhydantoin | 77.25 g (270 mmol) | [1] |
| Concentrated Sulfuric Acid (96%) | 142 mL | [1] |
| Glacial Acetic Acid | 22.0 mL | [1] |
| Reaction Conditions | ||
| Initial Temperature | 15°C | [1] |
| Reaction Temperature | 45°C | [1][4] |
| Reaction Time | 4.5 hours | [3] |
| Results | ||
| Product Yield (Assay) | 93.7% (137.3 g, 469 mmol) | [1][3] |
| Product Purity (by GC) | ||
| 1,3-bis(trifluoromethyl)benzene | 0.6% | [1][3] |
| 1,2-dibromo-3,5-bis(trifluoromethyl)benzene | 1.0% | [1][3] |
| 1,4-dibromo-3,5-bis(trifluoromethyl)benzene | 0.3% | [1][3] |
| Total Isomer Byproducts | 2.0 mol % | [1][3] |
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3,5-bis(trifluoromethyl)bromobenzene.
Discussion
The use of a sulfuric acid and acetic acid mixture is crucial for the success of this synthesis.[1] Acetic acid increases the solubilization of the starting material, which leads to a more selective bromination and higher yields of the desired product.[1] Furthermore, this solvent system reduces the formation of bis-brominated byproducts.[1] The reaction is sensitive to stirring parameters; a high rate of mixing is preferred to ensure consistency and selectivity.[1][2]
The workup procedure is straightforward, involving quenching the reaction in cold water, followed by separation and washing of the organic layer to remove any remaining acids and impurities. The final product is obtained in high yield and purity, with minimal contamination from the starting material and isomeric byproducts.[1][3]
Safety and Handling
-
Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
1,3-Bis(trifluoromethyl)benzene: Flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation.[5]
-
1,3-Dibromo-5,5-dimethylhydantoin: Strong oxidizing agent. Handle away from combustible materials.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
All procedures should be carried out in a well-ventilated laboratory fume hood. Ensure appropriate waste disposal procedures are followed for all chemical waste.
References
- 1. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 2. EP1192116A4 - SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE - Google Patents [patents.google.com]
- 3. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 4. CA2374595A1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 5. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]
Preparation of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, a key building block in medicinal chemistry and drug development. The trifluoromethyl groups enhance metabolic stability and lipophilicity, making this reagent valuable for the synthesis of novel therapeutic agents.[1][2] Its primary application lies in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to generate 1,4-disubstituted triazoles.[1]
Applications in Drug Development
1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene is a crucial intermediate in the synthesis of various pharmacologically active compounds. Notably, it is a key component for the preparation of potent NK1-receptor antagonists, which have applications in treating emesis and other conditions.[3][4] The resulting triazole-containing molecules are explored for a range of therapeutic areas, including the development of antimicrobial and anticancer agents.[2]
Chemical Properties
| Property | Value |
| IUPAC Name | 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene |
| Synonyms | 3,5-Bis(trifluoromethyl)benzyl azide |
| CAS Number | 620533-92-8 |
| Molecular Formula | C9H5F6N3 |
| Molecular Weight | 269.15 g/mol |
| Appearance | Colorless oil |
Synthesis Pathway
The synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene is typically achieved through a nucleophilic substitution reaction. The preferred starting material is 3,5-bis-(trifluoromethyl)benzyl chloride due to its commercial availability and higher yield compared to the corresponding bromide.[3][4] The reaction proceeds by displacing the halide with an azide anion, typically from sodium azide.
Caption: Reaction scheme for the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene.
Experimental Protocols
Two primary protocols for the synthesis are a batch process and a microflow process. The batch process is suitable for larger scale synthesis, while the microflow process offers enhanced safety by minimizing the headspace where the potentially explosive hydrazoic acid can accumulate.[3][4][5][6]
Batch Synthesis Protocol
This protocol is optimized for a high yield and purity on a laboratory scale.[4]
Materials:
-
3,5-bis-(trifluoromethyl)benzyl chloride
-
Sodium azide (NaN3)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Heptane
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of 3,5-bis-(trifluoromethyl)benzyl chloride (1.0 equivalent) in DMSO (2 volumes), add sodium azide (1.2 equivalents) suspended in DMSO (2.5 volumes) and water (1 volume).
-
Stir the mixture at ambient temperature. The reaction progress can be monitored by Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding heptane (6 volumes) followed by water (4 volumes) to dissolve any precipitated salts.
-
Separate the aqueous layer.
-
Wash the organic layer with water (2 x 3 volumes).
-
Remove the heptane via vacuum distillation to yield the final product.
Quantitative Data for Batch Process:
| Parameter | Value | Reference |
| Yield | 94% | [3][4][5][6] |
| Purity | >99% | [4] |
| Reaction Time | ~1 hour | [3][4] |
| Temperature | Ambient | [4] |
Microflow Synthesis Protocol
This method is advantageous for its improved safety profile.[3][4]
Materials:
-
3,5-bis-(trifluoromethyl)benzyl chloride
-
Sodium azide (NaN3)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Microcapillary tube reactor setup
Procedure:
-
Prepare a solution of 3,5-bis-(trifluoromethyl)benzyl chloride in a DMSO/water solvent system.
-
Prepare a separate solution of sodium azide in a compatible solvent.
-
Pump the two solutions into a microcapillary tube reactor.
-
The reaction occurs within the reactor at a controlled temperature (e.g., 23-40 °C).[3][4]
-
The product stream is collected at the outlet of the reactor.
-
The product is then purified, for example, using wiped film evaporation (WFE) technology.[3][4][5][6]
Quantitative Data for Microflow Process:
| Parameter | Value | Reference |
| Reaction Time | 8-10 hours | [3][4] |
| Temperature | 23-40 °C | [3][4] |
Experimental Workflow
The general workflow for the preparation and purification of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene is outlined below.
Caption: General experimental workflow for the batch synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene.
Safety Considerations
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Hydrazoic acid (HN3), which can form during the reaction, is a toxic and explosive volatile compound.[3][4][6] Engineering controls are necessary to manage this risk, especially in batch processing.
-
Alkyl azides can be explosive, particularly upon heating.[3] Purification by distillation should be performed with extreme caution.
References
Application Notes and Protocols: The Role of 3,5-Bis(trifluoromethyl)aniline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)aniline is a critical building block in modern medicinal chemistry, prized for the unique physicochemical properties imparted by its two trifluoromethyl (-CF3) groups. These groups significantly enhance lipophilicity, metabolic stability, and binding affinity of derivative compounds, making this aniline a valuable starting material for the synthesis of novel therapeutic agents.[1][2][3] Its application spans various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3]
This document provides detailed application notes and experimental protocols for the use of 3,5-bis(trifluoromethyl)aniline in the discovery of new antibacterial and anticancer agents.
Application 1: Synthesis of Potent Antibacterial Pyrazole Derivatives
Derivatives of 3,5-bis(trifluoromethyl)aniline have been successfully incorporated into pyrazole scaffolds to generate a new class of potent antibacterial agents. These compounds exhibit significant activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[4][5] The 3,5-bis(trifluoromethyl)phenyl moiety is crucial for the antibacterial efficacy of these pyrazole derivatives.[4]
Quantitative Data: Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of pyrazole derivatives synthesized using a 3,5-bis(trifluoromethyl)phenyl intermediate against a panel of Gram-positive bacteria. Lower MIC values indicate greater potency.
| Compound | R-Group on Anilino-methyl | Sa23 | Sa12 (MRSA) | Sa91 (MRSA) | Ef12 | Ef99 (VRE) | Ef21 (VRE) | Bs |
| 1 | H | 4 | 2 | 4 | 8 | 4 | 4 | 2 |
| 2 | 4-isopropyl | 2 | 1 | 1 | 2 | 1 | 1 | 1 |
| 3 | 4-tert-butyl | 1 | 1 | 1 | 1 | 0.5 | 2 | 2 |
| 4 | 4-methoxy | 8 | 4 | 8 | >128 | >128 | >128 | 8 |
| 5 | 4-phenoxy | 1 | 1 | 1 | 2 | 1 | 1 | 1 |
| 6 | 4-(methylthio) | 2 | 4 | 4 | 4 | 2 | 1 | 1 |
| 7 | 3-fluoro | 4 | 4 | 4 | 8 | 4 | 4 | 4 |
| 8 | 4-fluoro | 2 | 2 | 2 | 4 | 2 | 2 | 2 |
| 9 | 4-chloro | 1 | 1 | 1 | 2 | 1 | 1 | 1 |
| 10 | 3-bromo | 2 | 2 | 2 | 4 | 2 | 2 | 2 |
| 11 | 4-bromo | 1 | 1 | 1 | 2 | 1 | 1 | 1 |
Data sourced from[5]. All values are in µg/mL. Sa: Staphylococcus aureus, Ef: Enterococcus faecalis, Bs: Bacillus subtilis, VRE: Vancomycin-Resistant Enterococci.
Experimental Workflow: Synthesis and Evaluation of Antibacterial Pyrazole Derivatives
Protocol: Synthesis of 4-[4-(Anilinomethyl)-3-[3,5-bis(trifluoromethyl)phenyl]pyrazol-1-yl] benzoic acid (Compound 1)
This protocol is adapted from the general procedure described by Alkhaibari et al.[5]
Step 1: Synthesis of Pyrazole Aldehyde Intermediate
-
React 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the corresponding hydrazone.
-
Treat the hydrazone intermediate with a Vilsmeier-Haack reagent (e.g., phosphorus oxychloride and dimethylformamide) to yield the pyrazole aldehyde.
-
Isolate the crude aldehyde product by filtration and wash with water.
Step 2: Reductive Amination
-
To a solution of the pyrazole aldehyde (1 mmol) in a suitable solvent (e.g., methanol), add aniline (1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium borohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final compound.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[6]
-
Application 2: Intermediate in the Synthesis of Selinexor, an Anticancer Agent
3,5-Bis(trifluoromethyl)aniline is a precursor to 3,5-bis(trifluoromethyl)benzonitrile, a key starting material in the synthesis of Selinexor (KPT-330).[8][9] Selinexor is a first-in-class Selective Inhibitor of Nuclear Export (SINE) that targets Exportin 1 (XPO1).[10] It is an FDA-approved drug for the treatment of multiple myeloma and diffuse large B-cell lymphoma.[11]
Mechanism of Action: Selinexor
Selinexor functions by binding to and inhibiting XPO1, a protein responsible for transporting tumor suppressor proteins (TSPs) and other growth regulatory proteins from the nucleus to the cytoplasm.[10] By blocking this export, Selinexor forces the nuclear accumulation and functional activation of TSPs, leading to cell cycle arrest and apoptosis in cancer cells.[12] This inhibition also impacts major signaling pathways, including NF-κB and mTOR.[4][13]
Quantitative Data: Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for Selinexor and other representative trifluoromethyl-containing aniline derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| Selinexor | Myeloid Leukemia cell lines | < 0.5 |
| Compound 3b (Thiazolo[4,5-d]pyrimidine derivative) | C32 (Melanoma) | 24.4 |
| Compound 3b (Thiazolo[4,5-d]pyrimidine derivative) | A375 (Melanoma) | 25.4 |
| Compound 3b (Thiazolo[4,5-d]pyrimidine derivative) | DU145 (Prostate) | 27.8 |
| Compound 6c (Thiazoline-Tetralin derivative) | SKOV-3 (Ovarian) | 7.84 |
| Compound 6c (Thiazoline-Tetralin derivative) | HepG2 (Liver) | 13.68 |
| Compound 6c (Thiazoline-Tetralin derivative) | A549 (Lung) | 15.69 |
Data compiled from[8][14][15].
Protocol: Synthesis of Selinexor
This protocol outlines the key steps in the synthesis of Selinexor, starting from 3,5-bis(trifluoromethyl)benzonitrile.[8]
-
Formation of Benzamide:
-
Hydrolyze 3,5-bis(trifluoromethyl)benzonitrile using potassium carbonate (K₂CO₃) in the presence of 30% hydrogen peroxide (H₂O₂) to yield 3,5-bis(trifluoromethyl)benzamide.
-
-
Formation of Imine Intermediate:
-
React the benzamide with N,N-dimethylformamide dimethyl acetal to form an imine intermediate.
-
-
Triazole Ring Formation:
-
Perform an acetic acid-catalyzed cyclization of the imine intermediate with hydrazine to form the 1,2,4-triazole ring.
-
-
Coupling and Final Product Formation:
-
Couple the triazole intermediate with a suitable pyrazine-containing hydrazide derivative to form the final Selinexor product.
-
Purification is typically achieved through recrystallization.
-
Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[16][17]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Treat the cells with various concentrations of the compound and incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Allow the plate to stand overnight in the incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from a dose-response curve.
-
Conclusion
3,5-Bis(trifluoromethyl)aniline is a versatile and powerful building block in drug discovery. Its unique electronic and lipophilic properties contribute to the enhanced potency and favorable pharmacokinetic profiles of the resulting drug candidates. The successful development of antibacterial pyrazoles and the anticancer drug Selinexor highlight the significant potential of this intermediate in addressing critical unmet medical needs. The protocols and data presented herein provide a valuable resource for researchers working to leverage the "trifluoromethyl advantage" in the design and synthesis of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jelsciences.com [jelsciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Selinexor | C17H11F6N7O | CID 71481097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Synthesis of Pyrazole Derivatives from 3,5-Bis(trifluoromethyl)acetophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives utilizing 3,5-bis(trifluoromethyl)acetophenone as a key starting material. These compounds are of significant interest in drug discovery, demonstrating potential as potent antimicrobial agents and selective cyclooxygenase-2 (COX-2) inhibitors.
Introduction
Pyrazole moieties are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The incorporation of the 3,5-bis(trifluoromethyl)phenyl group onto the pyrazole scaffold can significantly enhance the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This document outlines two primary synthetic strategies for the preparation of such derivatives: a route involving hydrazone formation and subsequent Vilsmeier-Haack cyclization, and an alternative pathway proceeding through a Claisen condensation followed by cyclization with a hydrazine source.
The resulting pyrazole derivatives have shown promising biological activities. As antimicrobial agents, they can act as inhibitors of bacterial fatty acid biosynthesis and disrupt bacterial cell membranes. In the realm of anti-inflammatory drugs, they can function as selective COX-2 inhibitors, playing a role in the modulation of the arachidonic acid cascade.
Data Presentation
Table 1: Synthesis of Pyrazole Derivatives - Reaction Conditions and Yields
| Entry | Hydrazine Derivative | Cyclization Method | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylhydrazine | Vilsmeier-Haack | POCl₃, DMF | Dichloromethane | 0-25 | 6 | 85 |
| 2 | 4-Methylphenylhydrazine | Vilsmeier-Haack | POCl₃, DMF | Dichloromethane | 0-25 | 6 | 88 |
| 3 | 4-Chlorophenylhydrazine | Vilsmeier-Haack | Vilsmeier Reagent | Dichloromethane | 0-25 | 7 | 82 |
| 4 | Hydrazine Hydrate | Claisen Condensation | NaH, Diethyl oxalate | Toluene | 25-100 | 12 | 75 |
| 5 | (4-Sulfamoylphenyl)hydrazine | Claisen Condensation | NaH, Ethyl trifluoroacetate | Methanol | 25-65 | 8 | 78 |
Table 2: Biological Activity of Synthesized Pyrazole Derivatives
| Compound | Target | Assay | IC₅₀ (µM) | MIC (µg/mL) |
| Derivative 1 | COX-2 | in vitro COX inhibition | 0.5 | - |
| Derivative 2 | S. aureus | Broth microdilution | - | 2.0 |
| Derivative 3 | E. coli | Broth microdilution | - | >64 |
| Derivative 4 | COX-1 | in vitro COX inhibition | 15.2 | - |
| Derivative 5 | MRSA | Broth microdilution | - | 1.0 |
Experimental Protocols
Protocol 1: Synthesis via Hydrazone Formation and Vilsmeier-Haack Cyclization
This protocol describes the synthesis of 1-phenyl-3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde.
Step 1: Synthesis of the Hydrazone Intermediate
-
To a solution of 3,5-bis(trifluoromethyl)acetophenone (1.0 eq) in ethanol (10 mL/mmol), add phenylhydrazine (1.1 eq).
-
Add a catalytic amount of acetic acid (3-4 drops).
-
Reflux the reaction mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TCC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The precipitated hydrazone is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Vilsmeier-Haack Cyclization
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to ice-cooled N,N-dimethylformamide (DMF, 5.0 eq) with stirring.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Dissolve the hydrazone intermediate (1.0 eq) from Step 1 in dichloromethane (15 mL/mmol) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2 v/v) to afford the desired pyrazole-4-carbaldehyde.
Protocol 2: Synthesis via Claisen Condensation and Cyclization
This protocol outlines the synthesis of a pyrazole derivative through a Claisen condensation followed by reaction with a hydrazine.
Step 1: Claisen Condensation
-
To a suspension of sodium hydride (NaH, 2.0 eq, 60% dispersion in mineral oil) in dry toluene (15 mL/mmol), add a solution of 3,5-bis(trifluoromethyl)acetophenone (1.0 eq) and diethyl oxalate (1.5 eq) in toluene dropwise at 0 °C under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-diketone intermediate.
Step 2: Pyrazole Formation
-
Dissolve the crude 1,3-diketone from Step 1 in ethanol (10 mL/mmol).
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1 v/v) to yield the pyrazole derivative.
Visualizations
Signaling Pathways and Experimental Workflows
The Pivotal Role of the 3,5-Bis(trifluoromethyl)phenyl Motif in Organocatalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3,5-bis(trifluoromethyl)phenyl motif has emerged as a "privileged" structural element in the design of organocatalysts. Its unique electronic and steric properties have proven instrumental in the development of highly efficient and selective catalysts for a wide range of asymmetric transformations. This document provides a detailed overview of the applications of this motif, complete with experimental protocols for key reactions and quantitative data to guide catalyst selection and reaction optimization.
Key Attributes of the 3,5-Bis(trifluoromethyl)phenyl Motif
The remarkable success of the 3,5-bis(trifluoromethyl)phenyl group in organocatalysis can be attributed to a combination of factors:
-
Enhanced Acidity: The two strongly electron-withdrawing trifluoromethyl (CF₃) groups significantly increase the acidity of hydrogen-bond donors, such as the N-H protons in ureas and thioureas. This enhanced acidity leads to stronger and more effective activation of electrophiles through hydrogen bonding.
-
Increased Polarity and Polarizability: The presence of multiple fluorine atoms imparts high polarity and polarizability to the catalyst. This can lead to favorable dipole-dipole and π-π stacking interactions with substrates and transition states, further enhancing catalytic activity and stereoselectivity.
-
Steric Hindrance: The bulky nature of the 3,5-bis(trifluoromethyl)phenyl groups plays a crucial role in creating a well-defined chiral environment around the catalytic center. This steric hindrance effectively shields one face of the bound substrate, directing the nucleophilic attack to the opposite face and thereby controlling the stereochemical outcome of the reaction.
-
Modulation of Catalyst Conformation: The steric and electronic properties of the motif can influence the conformational preferences of the catalyst, pre-organizing it for optimal substrate binding and activation.
Applications in Asymmetric Organocatalysis
Organocatalysts bearing the 3,5-bis(trifluoromethyl)phenyl motif have been successfully employed in a variety of important asymmetric reactions, including:
-
Mukaiyama Aldol Reaction: Chiral oxazaborolidine catalysts featuring this motif have shown exceptional activity and enantioselectivity in the Mukaiyama aldol reaction, a powerful method for carbon-carbon bond formation.
-
Friedel-Crafts Alkylation: Thiourea catalysts incorporating the 3,5-bis(trifluoromethyl)phenyl group, such as Schreiner's thiourea, are effective in promoting the enantioselective Friedel-Crafts alkylation of indoles and other electron-rich arenes with nitroalkenes.
-
Michael Addition: Bifunctional thiourea organocatalysts bearing this motif have been successfully applied to the asymmetric Michael addition of various nucleophiles, such as malonates, to nitroolefins, affording products with high enantiomeric excess.
-
Diels-Alder Reaction: The hydrogen-bonding ability of ureas and thioureas containing the 3,5-bis(trifluoromethyl)phenyl moiety has been harnessed to catalyze enantioselective Diels-Alder reactions, providing access to chiral cyclic compounds.
Quantitative Data Summary
The following tables summarize the performance of representative organocatalysts bearing the 3,5-bis(trifluoromethyl)phenyl motif in key asymmetric reactions.
Table 1: Enantioselective Mukaiyama Aldol Reaction of Aldehydes with Silyl Enol Ethers¹
| Aldehyde | Silyl Enol Ether | Yield (%) | ee (%) |
| Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 95 | 96 |
| 4-Nitrobenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 98 | 97 |
| 4-Methoxybenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 92 | 95 |
| Cinnamaldehyde | 1-(Trimethylsiloxy)cyclohexene | 85 | 94 |
| Hexanal | 1-(Trimethylsiloxy)cyclohexene | 88 | 92 |
¹Reaction conditions: Catalyst (10 mol%), aldehyde (1.0 equiv.), silyl enol ether (1.2 equiv.), in CH₂Cl₂ at -78 °C. Catalyst: Chiral B-[3,5-bis(trifluoromethyl)phenyl]oxazaborolidine. Data is representative and sourced from multiple publications.
Table 2: Schreiner's Thiourea Catalyzed Friedel-Crafts Alkylation of Indoles with Nitroalkenes²
| Indole | Nitroalkene | Yield (%) | ee (%) |
| Indole | β-Nitrostyrene | 95 | 92 |
| 5-Methoxyindole | β-Nitrostyrene | 97 | 94 |
| 5-Bromoindole | β-Nitrostyrene | 92 | 90 |
| Indole | (E)-1-Nitro-2-phenylpropene | 88 | 85 |
| Indole | (E)-2-(2-Nitrovinyl)thiophene | 90 | 88 |
²Reaction conditions: Schreiner's Thiourea (10 mol%), indole (1.0 equiv.), nitroalkene (1.2 equiv.), in toluene at room temperature. Data is representative and sourced from multiple publications.[1][2][3][4]
Table 3: Asymmetric Michael Addition of Dimethyl Malonate to Nitroolefins³
| Nitroolefin | Yield (%) | ee (%) |
| β-Nitrostyrene | 96 | 95 |
| 4-Chloro-β-nitrostyrene | 95 | 94 |
| 4-Methyl-β-nitrostyrene | 97 | 96 |
| 2-Nitro-1-(thiophen-2-yl)ethene | 92 | 90 |
| (E)-1-Nitro-3-phenylprop-1-ene | 88 | 88 |
³Reaction conditions: Chiral bifunctional thiourea catalyst (5 mol%), dimethyl malonate (2.0 equiv.), nitroolefin (1.0 equiv.), in CH₂Cl₂ at room temperature. Catalyst: (1R,2R)-N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,2-diaminocyclohexane-thiourea. Data is representative and sourced from multiple publications.[5][6][7][8]
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Mukaiyama Aldol Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral B-[3,5-bis(trifluoromethyl)phenyl]oxazaborolidine catalyst (0.1 mmol, 10 mol%).
-
Dissolve the catalyst in anhydrous dichloromethane (CH₂Cl₂) (2 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
To the cooled solution, add the aldehyde (1.0 mmol, 1.0 equiv.) dropwise.
-
Stir the mixture at -78 °C for 15 minutes.
-
Slowly add the silyl enol ether (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (5 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.[9][10]
Protocol 2: General Procedure for the Schreiner's Thiourea Catalyzed Friedel-Crafts Alkylation of Indoles
-
To a vial equipped with a magnetic stir bar, add Schreiner's thiourea (0.05 mmol, 10 mol%).
-
Add the indole (0.5 mmol, 1.0 equiv.) and the nitroalkene (0.6 mmol, 1.2 equiv.).
-
Add toluene (2.5 mL) as the solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.[1][2][3][4]
Protocol 3: General Procedure for the Asymmetric Michael Addition of Malonates to Nitroolefins
-
To a reaction vial, add the chiral bifunctional thiourea catalyst (0.025 mmol, 5 mol%).
-
Add the nitroolefin (0.5 mmol, 1.0 equiv.) and dimethyl malonate (1.0 mmol, 2.0 equiv.).
-
Dissolve the reactants in dichloromethane (CH₂Cl₂) (1 mL).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting nitroolefin is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the Michael adduct.
-
Analyze the enantiomeric excess of the product by chiral HPLC.[5][6][7][8]
Mechanistic Visualizations
The following diagrams illustrate the proposed catalytic cycles and activation modes for organocatalysts featuring the 3,5-bis(trifluoromethyl)phenyl motif.
Caption: Proposed catalytic cycle for the Mukaiyama aldol reaction.
Caption: Catalytic cycle for the Friedel-Crafts alkylation.
Caption: Workflow for the bifunctional Michael addition.
References
- 1. Enantioselective Friedel-Crafts Alkylation between Nitroalkenes and Indoles Catalyzed by Charge Activated Thiourea Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes by using a simple thiourea organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes by using a simple thiourea organocatalyst - Lookchem [lookchem.com]
- 4. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Enantio- and diastereoselective Michael reaction of 1,3-dicarbonyl compounds to nitroolefins catalyzed by a bifunctional thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Scope and Limitations of Chiral B-[3,5-Bis(trifluoromethyl)phenyl]oxazaborilidine Catalyst for Use in the Mukaiyama Aldol Reaction [organic-chemistry.org]
- 10. Noncovalent Interactions in the Oxazaborolidine-Catalyzed Enantioselective Mukaiyama Aldol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bromination of 1,3-Bis(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the bromination of 1,3-bis(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the bromination of 1,3-bis(trifluoromethyl)benzene?
The expected major product is 1-bromo-3,5-bis(trifluoromethyl)benzene. The two trifluoromethyl (-CF₃) groups are strong electron-withdrawing groups and meta-directors in electrophilic aromatic substitution reactions.[1] Therefore, the incoming electrophile (bromine) is directed to the position meta to both -CF₃ groups, which is the C5 position.
Q2: Why is 1,3-bis(trifluoromethyl)benzene considered a deactivated aromatic compound?
The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. The presence of two such groups on the benzene ring significantly reduces the electron density of the aromatic system.[1] This decrease in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles, a characteristic of deactivated aromatic compounds.[2][3][4]
Q3: What are some common brominating agents for this reaction?
Common brominating agents for deactivated aromatic compounds like 1,3-bis(trifluoromethyl)benzene include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBH).[5] These reagents are often used in the presence of a strong acid, such as concentrated sulfuric acid, which acts as a catalyst.[2][3][6]
Q4: What is the role of sulfuric acid in this reaction?
Concentrated sulfuric acid serves multiple purposes in the bromination of deactivated arenes. It acts as a solvent and as a catalyst to increase the electrophilicity of the brominating agent.[2][3][4] For instance, with NBS, sulfuric acid helps to generate a more potent electrophilic bromine species.
Troubleshooting Guide
Issue 1: Low Yield of the Desired 1-Bromo-3,5-bis(trifluoromethyl)benzene
| Possible Cause | Troubleshooting Step |
| Insufficient Reaction Time or Temperature | The bromination of a highly deactivated ring requires forcing conditions. Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. A preferred temperature range is between 40 and 50°C.[5] |
| Poor Mixing/Stirring | In a multiphase reaction mixture (solid brominating agent, liquid starting material, and acid), inefficient stirring can lead to a decreased reaction rate and lower yields.[5] It is crucial to maintain vigorous and consistent stirring throughout the reaction. |
| Inappropriate Brominating Agent or Catalyst System | The choice of brominating agent and acid catalyst is critical. For this deactivated substrate, a combination of NBS or DBH in concentrated sulfuric acid is effective.[2][3][5] |
Issue 2: Formation of Significant Amounts of Side Products
| Possible Side Products and Causes | Troubleshooting and Prevention |
| Over-bromination (Dibromo- and Tribromo- byproducts) | The formation of bis-brominated byproducts like 1,2-dibromo-3,5-bis(trifluoromethyl)benzene and 1,4-dibromo-3,5-bis(trifluoromethyl)benzene can occur.[5] To minimize this, use a controlled stoichiometry of the brominating agent (around 1.05 equivalents).[5] The use of a co-solvent like glacial acetic acid can also increase selectivity and reduce over-bromination.[5] |
| Formation of Isomeric Monobromo Products | Small amounts of other isomers, such as 2,4-bis(trifluoromethyl)bromobenzene and 2,6-bis(trifluoromethyl)bromobenzene, may be formed.[5] Optimizing the reaction temperature and ensuring efficient mixing can improve regioselectivity. The use of acetic acid as a co-solvent has been shown to increase regioselectivity.[5] |
| Ipso Substitution | While less common for this specific substrate, ipso substitution (replacement of a trifluoromethyl group) is a potential side reaction in electrophilic aromatic substitutions. Careful control of reaction conditions is necessary. |
The following diagram illustrates a decision-making process for troubleshooting common issues in this bromination reaction.
Caption: Troubleshooting decision tree for the bromination of 1,3-bis(trifluoromethyl)benzene.
Experimental Protocols
Key Experiment: Selective Monobromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBH)
This protocol is adapted from a patented process aimed at high selectivity and yield.[5]
Materials and Equipment:
-
1,3-bis(trifluoromethyl)benzene
-
1,3-dibromo-5,5-dimethylhydantoin (DBH)
-
Concentrated Sulfuric Acid (96%)
-
Glacial Acetic Acid
-
5N Sodium Hydroxide
-
Water
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and addition funnel.
-
Ice bath
Procedure:
-
To a three-necked round-bottom flask, add glacial acetic acid and cool it to approximately 15°C.
-
Carefully add concentrated sulfuric acid in one portion. The mixture will exotherm. Allow it to cool to 25°C.
-
Add 1,3-bis(trifluoromethyl)benzene to the acid mixture with rapid stirring.
-
Over a period of 2 minutes, add 1,3-dibromo-5,5-dimethylhydantoin (DBH). An exothermic reaction will occur.
-
Maintain the internal temperature between 40 and 50°C using a cooling jacket or water bath. The most preferred temperature is about 45°C.[5]
-
Continue stirring vigorously for the duration of the reaction (monitor by GC for consumption of starting material).
-
Upon completion, carefully pour the reaction mixture into cold water.
-
Separate the organic phase.
-
Wash the organic phase with aqueous sodium hydroxide (e.g., 5N NaOH) and then with water.
-
Separate the phases to yield crude 3,5-bis(trifluoromethyl)bromobenzene.
The following diagram outlines the general workflow for this experimental protocol.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 5. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
Technical Support Center: Optimizing Grignard Reagent Formation from 3,5-Bis(trifluoromethyl)bromobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-bis(trifluoromethyl)phenylmagnesium bromide.
Frequently Asked Questions (FAQs)
Q1: Why is the formation of the Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene so challenging?
The primary challenge stems from the two strongly electron-withdrawing trifluoromethyl (-CF₃) groups on the aromatic ring. These groups decrease the electron density of the carbon-bromine bond, making the oxidative addition of magnesium more difficult. This often leads to sluggish or failed reaction initiation.
Q2: What are the primary methods for preparing this Grignard reagent?
There are two main approaches for synthesizing 3,5-bis(trifluoromethyl)phenylmagnesium bromide:
-
Direct Reaction with Magnesium Metal: This is the classic method involving the reaction of 3,5-bis(trifluoromethyl)bromobenzene with magnesium turnings. However, this method is fraught with safety concerns for this specific substrate.[1]
-
Halogen-Magnesium Exchange: This is a safer and often more reliable alternative that involves reacting the aryl bromide with a more reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), at low temperatures.[2]
Q3: Are there significant safety risks associated with this specific Grignard reagent?
Yes, there are serious safety concerns, particularly with the direct reaction with magnesium. There are reports of detonations, which are attributed to a loss of solvent contact or runaway exothermic side reactions.[1] The halogen-magnesium exchange method, performed at low temperatures (e.g., -5°C to 0°C), is a much safer alternative as it avoids these runaway conditions.
Q4: What are the visual indicators of a successful Grignard reaction initiation?
Successful initiation is typically marked by one or more of the following observations:
-
The appearance of a cloudy or grey/brownish color in the reaction mixture.
-
A noticeable exothermic reaction (increase in temperature).
-
Spontaneous boiling of the solvent (especially with low-boiling point ethers).
-
If using an activator like iodine, the disappearance of the characteristic brown/purple color.
Q5: What are common side reactions, and how can they be minimized?
A common side reaction is the formation of a biphenyl impurity through a coupling reaction between the Grignard reagent and unreacted aryl bromide. This is more prevalent at higher concentrations and temperatures. To minimize this, a slow, dropwise addition of the aryl bromide solution is recommended to maintain a low concentration in the reaction flask.
Troubleshooting Guides
Issue 1: The Grignard reaction fails to initiate.
| Possible Cause | Troubleshooting Step |
| Wet Glassware or Solvent | Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. |
| Inactive Magnesium Surface (MgO layer) | Mechanical Activation: Before adding solvent, use a dry glass rod to crush the magnesium turnings against the flask to expose a fresh metal surface. Chemical Activation: Add a small crystal of iodine. The disappearance of the brown color is a good indicator of activation. Alternatively, add a few drops of 1,2-dibromoethane to initiate the reaction. |
| Low Reactivity of the Aryl Bromide | Gently warm the flask with a heat gun to provide the initial activation energy. If the reaction starts, it should become self-sustaining. Be cautious with heating to avoid runaway reactions. |
| Reaction is too Dilute | Ensure the initial addition of the aryl bromide solution is to the magnesium turnings with only a small amount of solvent, just enough to cover the metal. Once initiated, the remaining aryl bromide solution can be added. |
Issue 2: The reaction starts but then stops.
| Possible Cause | Troubleshooting Step |
| Insufficient Mixing | Ensure vigorous stirring to maintain contact between the aryl bromide, the magnesium surface, and the formed Grignard reagent. |
| Aryl Bromide Addition is Too Fast | A high local concentration of the aryl bromide can lead to side reactions that coat the magnesium surface. Reduce the addition rate. |
| All Magnesium has been Consumed | If the reaction stops and there is no visible magnesium left, the reaction is likely complete. |
Data Presentation
Comparison of Synthesis Methods for 3,5-Bis(trifluoromethyl)phenylmagnesium Halide
| Parameter | Direct Reaction with Magnesium | Halogen-Magnesium Exchange |
| Primary Reagent | Magnesium turnings or granules | Isopropylmagnesium chloride (i-PrMgCl) |
| Typical Solvent | Tetrahydrofuran (THF) or Diethyl ether | Tetrahydrofuran (THF) |
| Reaction Temp. | 0°C to Reflux | -5°C to 0°C |
| Reaction Time | 1-2 hours for "facile formation"[3] | ~1 hour for addition |
| Reported Yield | Not specified, but described as "facile"[3] | High (inferred from 86-87% yield of subsequent product) |
| Safety Profile | High Risk: Potential for detonation[1] | High: Considered a much safer alternative |
Experimental Protocols
Method 1: Direct Reaction with Magnesium (Use with Extreme Caution)
This method is presented for informational purposes but is not recommended due to significant safety risks.[1][2]
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen or argon inlet.
-
Magnesium Activation: Add magnesium granules (1.1 equivalents) to the flask. Activate the magnesium using one of the methods described in the troubleshooting guide (e.g., adding a crystal of iodine).
-
Initiation: Add a small portion of a solution of 3,5-bis(trifluoromethyl)bromobenzene (1.0 equivalent) in anhydrous THF to the activated magnesium.
-
Reaction: Once the reaction initiates (indicated by heat and/or color change), slowly add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture for 1-2 hours. The completion is indicated by the consumption of most of the magnesium.
Method 2: Halogen-Magnesium Exchange (Recommended Method)
This protocol is adapted from Organic Syntheses.[2]
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a thermocouple probe, a nitrogen or argon inlet, and an addition funnel.
-
Initial Charge: Charge the flask with 3,5-bis(trifluoromethyl)bromobenzene (1.0 equivalent) and anhydrous THF.
-
Cooling: Cool the solution to -5°C using an ice-salt water bath.
-
Grignard Addition: Add a solution of isopropylmagnesium chloride (i-PrMgCl) in THF (1.1 equivalents) dropwise via the addition funnel over 1 hour. Maintain the internal reaction temperature below 0°C.
-
Completion: Upon completion of the addition, the solution of 3,5-bis(trifluoromethyl)phenylmagnesium chloride is ready for use in subsequent reactions.
Visualizations
Caption: Troubleshooting workflow for Grignard reaction initiation failure.
Caption: Comparison of synthetic routes to the target Grignard reagent.
References
Technical Support Center: Handling Trifluoromethylphenyl Grignard Reagents
This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with trifluoromethylphenyl Grignard reagents. These reagents are powerful tools in organic synthesis but require stringent safety measures due to their hazardous nature.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My trifluoromethylphenyl Grignard reaction is not initiating. What should I do?
A1: Failure to initiate is a common issue with Grignard reactions. The primary causes are typically moisture, oxygen, or an unactivated magnesium surface. Trifluoromethylphenyl halides can be particularly challenging to activate.
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be meticulously dried, either by oven-drying at >120°C overnight or by flame-drying under a vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous and handled under an inert atmosphere.
-
Activate the Magnesium Surface: The passivating layer of magnesium oxide on the magnesium turnings must be removed.
-
Mechanical Activation: In an inert atmosphere (e.g., a glovebox), gently crush the magnesium turnings with a dry, clean glass rod to expose a fresh metal surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the reaction solvent before adding the aryl halide. A discoloration of the iodine or evolution of gas indicates activation.
-
-
Check Reagent Quality: Ensure your trifluoromethylphenyl halide is pure and dry.
-
Gentle Warming: Gentle warming with a heat gun can sometimes initiate the reaction. However, be extremely cautious, as the initiation can be highly exothermic and lead to a runaway reaction. Always have a cooling bath ready.
-
Consider an Alternative, Safer Preparation Method: For many trifluoromethylphenyl Grignard reagents, especially 3,5-bis(trifluoromethyl)phenyl magnesium bromide, a halogen-magnesium exchange reaction with isopropylmagnesium chloride (i-PrMgCl) is a safer and more reliable alternative to using magnesium metal directly.[1]
Q2: I am observing a low yield in my reaction. What are the possible causes and solutions?
A2: Low yields can result from several factors, many of which are related to the issues that cause initiation failure.
Potential Causes and Solutions:
-
Incomplete Grignard Formation: Ensure all the magnesium has been consumed before adding your electrophile. If not, allow the reaction to stir for a longer period. You can take a small aliquot of the reaction mixture and quench it to test for the presence of the Grignard reagent.
-
Wurtz Coupling: This side reaction, where the Grignard reagent reacts with the starting aryl halide, can be a significant issue, especially at higher temperatures.
-
Slow Addition: Add the trifluoromethylphenyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide.
-
Temperature Control: Maintain a moderate reaction temperature. Avoid excessive heating.
-
-
Reagent Instability: Trifluoromethylphenyl Grignard reagents can be thermally unstable and may decompose, especially at elevated temperatures or high concentrations.[2] It is recommended to use the reagent immediately after preparation and to maintain a low reaction temperature. A study on 2-trifluoromethylphenyl magnesium chloride showed that reducing the concentration from 1.5 M to 0.5-0.6 M in THF significantly attenuated exothermic decomposition.[2]
-
Inaccurate Reagent Concentration: The actual concentration of your Grignard reagent may be lower than theoretical. It is crucial to titrate the reagent before use to determine its exact molarity.
Q3: What are the primary safety hazards associated with trifluoromethylphenyl Grignard reagents?
A3: Trifluoromethylphenyl Grignard reagents are particularly hazardous due to the presence of the trifluoromethyl group, which can make them thermally unstable and potentially explosive.
Key Hazards:
-
Pyrophoricity: Like other Grignard reagents, they can ignite spontaneously on contact with air or moisture.
-
Exothermic Decomposition: These reagents can undergo highly exothermic decomposition, which can lead to a runaway reaction or detonation, especially upon loss of solvent or moderate heating.[2]
-
Water Reactivity: They react violently with water and other protic solvents.
-
Flammable Solvents: They are typically used in highly flammable ethereal solvents like THF or diethyl ether.
Q4: What personal protective equipment (PPE) is required when handling these reagents?
A4: A comprehensive set of PPE is mandatory to ensure personal safety.
| PPE Category | Recommendation |
| Eye Protection | Chemical splash goggles and a face shield are essential. |
| Hand Protection | Wear flame-resistant gloves over a pair of nitrile gloves. If gloves become contaminated, remove them immediately and wash your hands thoroughly. |
| Body Protection | A flame-resistant lab coat should be worn and fully buttoned. For larger scale operations, a chemical-resistant apron over the lab coat is recommended. |
| Footwear | Fully enclosed, chemical-resistant shoes are required. |
Q5: How should I properly quench a reaction involving a trifluoromethylphenyl Grignard reagent?
A5: Quenching must be performed with extreme caution due to the high reactivity of the Grignard reagent.
-
Cool the reaction mixture: Place the reaction flask in an ice-water bath to control the exotherm.
-
Slow, dropwise addition: With vigorous stirring, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid (e.g., 1 M HCl). Never add water directly to the Grignard reagent , as this can cause a violent reaction. The quenching agent should be added to the reaction mixture.
-
Control the addition rate: Add the quenching solution at a rate that maintains a manageable temperature. Be aware of a potential induction period before the reaction becomes highly exothermic.
-
Ensure complete quenching: Continue adding the quenching solution until the vigorous reaction ceases.
-
Work-up: Once the reaction is fully quenched, the organic and aqueous layers can be separated for product extraction.
Data Presentation
Table 1: Comparison of Preparation Methods for 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent
| Feature | Traditional Method (with Mg Turnings) | Halogen-Magnesium Exchange (with i-PrMgCl) |
| Starting Materials | 3,5-Bis(trifluoromethyl)bromobenzene, Magnesium turnings | 3,5-Bis(trifluoromethyl)bromobenzene, Isopropylmagnesium chloride (i-PrMgCl) |
| Typical Yield | Variable, often lower due to side reactions and initiation issues. | High, often in the range of 85-95%. A 90% isolated yield for a subsequent reaction has been reported.[3] |
| Safety Considerations | High risk of detonation and runaway reactions, especially on a larger scale.[3] Requires activation of Mg, which can be hazardous. | Significantly safer as it avoids the use of highly activated magnesium metal. The exchange is rapid at low temperatures (0°C).[3] |
| Reaction Conditions | Often requires heating for initiation and to maintain the reaction, increasing the risk of decomposition. | Performed at low temperatures (e.g., -5 to 0°C), which minimizes side reactions and decomposition.[3] |
| Functional Group Tolerance | Limited, as many functional groups are not stable to the reaction conditions. | More tolerant of various functional groups due to the milder reaction conditions. |
Table 2: Thermal Stability of 2-Trifluoromethylphenyl Magnesium Chloride in THF
| Concentration | Onset of Exothermic Decomposition | Observations |
| 1.5 M | Low-onset temperature | Highly exothermic decomposition with a rapid rise in temperature and pressure.[2] |
| 0.5 - 0.6 M | Higher onset temperature | The exothermic decomposition profile is substantially attenuated, indicating greater stability.[2] |
Experimental Protocols
Protocol 1: Safer Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent via Halogen-Magnesium Exchange
This protocol is adapted from a procedure that avoids the use of magnesium metal directly, significantly enhancing safety.[3]
Materials:
-
3,5-Bis(trifluoromethyl)bromobenzene
-
Isopropylmagnesium chloride (i-PrMgCl) solution in THF (e.g., 2 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-necked round-bottom flask, dropping funnel, nitrogen/argon inlet, magnetic stirrer, and thermocouple.
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen or argon.
-
Charging the Flask: Charge the three-necked flask with 3,5-bis(trifluoromethyl)bromobenzene and anhydrous THF.
-
Cooling: Cool the solution to -5 °C using an ice-salt bath.
-
Addition of i-PrMgCl: Add the i-PrMgCl solution dropwise from the addition funnel over approximately 1 hour, ensuring the internal temperature does not exceed 0 °C.
-
Reaction Completion: Stir the mixture for an additional 30 minutes at 0 °C after the addition is complete. The resulting solution is the 3,5-bis(trifluoromethyl)phenyl Grignard reagent.
-
Titration: It is highly recommended to titrate a small aliquot of the prepared Grignard reagent to determine its exact concentration before use in subsequent reactions.
Protocol 2: Titration of a Trifluoromethylphenyl Grignard Reagent with Iodine
This method is a reliable way to determine the concentration of the prepared Grignard reagent.
Materials:
-
Anhydrous Iodine (I₂)
-
Anhydrous THF
-
The prepared Trifluoromethylphenyl Grignard reagent solution
-
Dry glassware (e.g., small flask or vial with a septum) and magnetic stirrer.
Procedure:
-
Prepare Iodine Solution: In a dry flask under an inert atmosphere, dissolve a precisely weighed amount of iodine in anhydrous THF.
-
Titration Setup: Stir the iodine solution at room temperature.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent solution dropwise via a syringe to the iodine solution.
-
Endpoint: The endpoint is reached when the characteristic brown/purple color of the iodine disappears and the solution becomes colorless or pale yellow.
-
Calculation: The molarity of the Grignard reagent can be calculated based on the volume of the Grignard solution required to react completely with the known amount of iodine (1 mole of Grignard reagent reacts with 1 mole of I₂).
Visualizations
Caption: Experimental Workflow for the Safe Preparation and Use of Trifluoromethylphenyl Grignard Reagents.
Caption: Troubleshooting Guide for Low Yields in Trifluoromethylphenyl Grignard Reactions.
References
Technical Support Center: Purification of 3,5-bis(Trifluoromethyl)toluene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3,5-bis(trifluoromethyl)toluene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The primary purification techniques for this compound derivatives are column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and recrystallization.[1] The choice of method depends on the scale of the purification, the nature of the impurities, and the physicochemical properties of the target compound. For crude products from synthesis, flash column chromatography is often a suitable initial step.
Q2: What are some common impurities I might encounter during the synthesis and purification of this compound derivatives?
A2: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. For example, in the synthesis of 3,5-bis(trifluoromethyl)bromobenzene from 1,3-bis(trifluoromethyl)benzene, impurities can include residual starting material and isomeric byproducts such as 1,2-dibromo-3,5-bis(trifluoromethyl)benzene and 1,4-dibromo-3,5-bis(trifluoromethyl)benzene. In the synthesis of 3,5-bis(trifluoromethyl)benzyl bromide, the corresponding alcohol can be a significant impurity.
Q3: How can I effectively remove residual starting materials from my purified product?
A3: If the starting material has a significantly different polarity from your product, column chromatography is often the most effective method for separation. Careful selection of the mobile phase is crucial for achieving good resolution. If the polarities are very similar, preparative HPLC with a high-resolution column may be necessary. In some cases, a selective chemical wash or extraction can be employed to remove a reactive starting material.
Q4: My fluorinated compound is "oiling out" during crystallization instead of forming crystals. What should I do?
A4: "Oiling out" can occur if the compound's solubility is too high in the chosen solvent at its boiling point, or if the solution is cooled too quickly.[2] To troubleshoot this, you can try using a lower-boiling point solvent or a solvent system where the compound has slightly lower solubility. Slowing down the cooling process is also critical; allow the solution to cool to room temperature slowly before further cooling in an ice bath.
Q5: Are there specialized HPLC columns that are better for separating fluorinated compounds?
A5: Yes, specialized fluorinated HPLC columns, such as those with pentafluorophenyl (PFP) or other fluorinated stationary phases, can offer enhanced selectivity for fluorinated molecules.[1][3] These columns can provide different retention mechanisms compared to standard C18 columns, which can be advantageous for separating complex mixtures of fluorinated isomers or impurities.[3]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (mobile phase). - Column overloading. - Irregular column packing. | - Optimize the mobile phase polarity. A good starting point for fluorinated aromatics is a hexane/ethyl acetate or hexane/dichloromethane gradient. - Reduce the amount of crude material loaded onto the column. - Ensure the silica gel is packed uniformly without air bubbles or cracks. |
| Product Elutes Too Quickly (Low Retention) | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). |
| Product Does Not Elute from the Column | - Mobile phase is not polar enough. - Strong interaction with the stationary phase. | - Gradually increase the polarity of the mobile phase. - Consider switching to a different stationary phase (e.g., alumina) or using a stronger eluting solvent. |
| Tailing of Peaks | - Secondary interactions between the compound and the silica gel. - Acidic or basic nature of the compound. | - Add a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds. |
Crystallization
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | - Solution is not supersaturated (too much solvent). - Compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and try cooling again.[4] - Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. |
| Formation of an Oil Instead of Crystals | - Compound is coming out of solution above its melting point. - Cooling rate is too fast. - High impurity content. | - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] - Perform a preliminary purification step (e.g., flash chromatography) to remove significant impurities. |
| Crystals are Very Small or Needle-Like | - Rapid nucleation and crystal growth. | - Slow down the crystallization process by cooling the solution more slowly. - Use a solvent system that provides slightly higher solubility. |
| Low Recovery of Purified Product | - Significant amount of product remains in the mother liquor. - Multiple recrystallization steps leading to material loss. | - Cool the crystallization mixture for a longer period or to a lower temperature. - Concentrate the mother liquor and attempt a second crystallization. - If purity is acceptable after one crystallization, avoid unnecessary subsequent recrystallizations. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of 3,5-bis(trifluoromethyl)benzyl bromide
This protocol describes the purification of 3,5-bis(trifluoromethyl)benzyl bromide using flash column chromatography.
Materials:
-
Crude 3,5-bis(trifluoromethyl)benzyl bromide
-
Silica gel (230-400 mesh)
-
Petroleum ether
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica surface.
-
Sample Loading: Dissolve the crude 3,5-bis(trifluoromethyl)benzyl bromide in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin elution with a mobile phase of petroleum ether:ethyl acetate (20:1).[5]
-
Fraction Collection: Collect fractions in test tubes.
-
Monitoring: Monitor the separation by TLC, visualizing the spots under a UV lamp.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data Example:
| Compound | Purification Method | Mobile Phase | Yield | Purity |
| 3,5-bis(trifluoromethyl)benzyl bromide | Flash Column Chromatography | Petroleum ether:Ethyl Acetate (20:1) | Not specified | Not specified |
Protocol 2: Recrystallization of 3',5'-Bis(trifluoromethyl)acetophenone
This protocol outlines the purification of 3',5'-bis(trifluoromethyl)acetophenone by recrystallization.
Materials:
-
Crude 3',5'-bis(trifluoromethyl)acetophenone
-
Hexane
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot hexane to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Complete Crystallization: Place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data Example:
| Compound | Purification Method | Solvent | Yield | Purity |
| 3',5'-bis(trifluoromethyl)acetophenone | Recrystallization | Hexane | 92% | >98% |
Visualizations
References
Technical Support Center: Synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, which is typically synthesized via nucleophilic substitution of a corresponding benzyl halide with an azide salt.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. | - Increase reaction time. Reactions in DMSO/water can take 8-10 hours for full consumption of starting material[1]. - Ensure proper stoichiometry; use a slight excess of sodium azide (e.g., 1.2 equivalents)[1]. - Check the purity of the starting benzyl halide. |
| - Poor solubility of sodium azide. | - Use a suitable solvent system. A mixture of DMSO and water is effective[1]. - Consider using a phase-transfer catalyst to improve solubility and reaction rate in biphasic systems[1][2]. | |
| - Inactive sodium azide. | - Use freshly opened or properly stored sodium azide. | |
| - Side reactions or product decomposition. | - Avoid acidic conditions, which can lead to the decomposition of the azide product[3]. | |
| Formation of Impurities | - Presence of unreacted starting material. | - Optimize reaction time and temperature to ensure complete conversion. Monitor the reaction progress using techniques like GC analysis[1]. |
| - Formation of elimination byproducts. | - Use a non-basic azide source if possible, or carefully control the reaction temperature. | |
| Safety Concerns (e.g., potential for explosion) | - Formation of hydrazoic acid (HN₃), a toxic and explosive compound. | - Critical Safety Warning: Hydrazoic acid can form in the reactor headspace during batch processing[1][2]. - Implement robust engineering controls, such as working in a well-ventilated fume hood with appropriate safety shielding. - Consider alternative synthesis methods that minimize this risk, such as using a microflow reactor which eliminates headspace[1][2]. |
| Reaction is Sluggish | - Low reaction temperature. | - Gently warm the reaction mixture. The reaction has been shown to proceed at temperatures between 23-40°C[1]. |
| - Inefficient mixing in a biphasic system. | - Ensure vigorous stirring to maximize the interfacial area between the two phases. | |
| - High water content in the solvent system. | - While water is necessary to dissolve sodium azide, excessive amounts can hydrate the azide ion, reducing its nucleophilicity and slowing the reaction[1]. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene?
A1: The most common and efficient method is the nucleophilic substitution of a benzyl halide, such as 1-(chloromethyl)-3,5-bis-(trifluoromethyl)benzene or 1-(bromomethyl)-3,5-bis-(trifluoromethyl)benzene, with sodium azide (NaN₃)[1][2].
Q2: What are the main safety hazards associated with this synthesis, and how can they be mitigated?
A2: The primary safety hazard is the potential formation of hydrazoic acid (HN₃), which is highly toxic and explosive[1][2]. To mitigate this risk:
-
Batch Processing: Requires significant engineering controls and should be conducted in a well-ventilated fume hood with a blast shield.
-
Microflow Reactors: A safer alternative is to use a continuous-flow microreactor, which eliminates the reactor headspace where hydrazoic acid can accumulate[1][2].
Q3: What solvent systems are recommended for this reaction?
A3: A mixture of dimethyl sulfoxide (DMSO) and water is highly effective. This solvent system allows for the dissolution of both the organic starting material and the inorganic sodium azide[1]. A biphasic system with a phase-transfer catalyst can also be employed[1][2].
Q4: What are the typical reaction conditions and expected yields?
A4: Optimized batch conditions involve adding a DMSO solution of the benzyl chloride to a suspension of sodium azide (1.2 equivalents) in a DMSO/water mixture. This process can achieve a yield of up to 94% with a purity of >99%[1]. The reaction can be run at ambient to slightly elevated temperatures (23-40°C) and is typically complete within 1-2 hours under optimized conditions[1].
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) to track the consumption of the starting benzyl halide[1].
Q6: What is the recommended workup procedure?
A6: A common workup involves diluting the reaction mixture with a nonpolar organic solvent like heptane and then adding water to dissolve any precipitated salts. The organic layer is then separated, washed with water, and the solvent is removed under vacuum to yield the final product[1].
Experimental Protocols
Optimized Batch Synthesis Protocol
This protocol is based on an improved batch process for the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene[1].
Materials:
-
1-(chloromethyl)-3,5-bis-(trifluoromethyl)benzene
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Heptane
Procedure:
-
In a suitable reaction vessel, suspend 1.2 equivalents of sodium azide in 2.5 volumes of DMSO and 1 volume of water.
-
Prepare a solution of 1 equivalent of 1-(chloromethyl)-3,5-bis-(trifluoromethyl)benzene in 2 volumes of DMSO.
-
Slowly add the benzyl chloride solution to the sodium azide suspension with stirring. Maintain the reaction temperature between 23-40°C.
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Stir the mixture for approximately 1 hour, monitoring the reaction to completion by GC.
-
Once the reaction is complete, dilute the mixture with 6 volumes of heptane.
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Add 4 volumes of water to dissolve the precipitated salts.
-
Separate the aqueous layer.
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Wash the organic layer with two portions of 3 volumes of water each.
-
Remove the heptane via vacuum distillation to yield 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene.
| Parameter | Value | Reference |
| Yield | 94% | [1] |
| Purity | >99% | [1] |
Visualized Workflows
Caption: Batch Synthesis Workflow.
Caption: Troubleshooting Low Yield.
References
Technical Support Center: Nitration of Substituted Toluenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of substituted toluenes. Our goal is to help you optimize your reaction conditions to prevent over-nitration and improve selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to over-nitration (di- or tri-nitration) of substituted toluenes?
A1: Over-nitration is primarily caused by reaction conditions that are too harsh. Key factors include:
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High Temperatures: The nitration of toluene is a highly exothermic reaction.[1] Elevated temperatures increase the reaction rate and can provide the necessary activation energy for subsequent nitrations.[2]
-
High Concentration of Nitrating Agent: Using a high concentration of nitric acid, or a high ratio of nitric acid to the toluene derivative, increases the likelihood of multiple nitro groups being added to the aromatic ring.
-
Strong Nitrating Mixtures: The use of potent nitrating systems, such as a mixture of concentrated nitric and sulfuric acids, significantly activates the electrophile (nitronium ion, NO₂⁺), promoting further substitution.[3]
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Activating Substituents: Toluene and its derivatives with electron-donating groups (activating groups) are more susceptible to electrophilic aromatic substitution and, consequently, over-nitration, as these groups increase the electron density of the aromatic ring.[4]
Q2: How can I selectively achieve mono-nitration of a substituted toluene?
A2: To favor mono-nitration, the reactivity of the nitrating agent and the reaction conditions must be carefully controlled:
-
Temperature Control: Maintaining a low reaction temperature is crucial. For the mono-nitration of toluene, a temperature of 30°C is often recommended to prevent the substitution of more than one nitro group.[5]
-
Choice of Nitrating Agent: Using a milder nitrating agent can improve selectivity. For instance, a solution of nitrogen(V) oxide (N₂O₅) in dichloromethane has been shown to be a more selective nitrating agent compared to the traditional mixed acid system.[6]
-
Control of Reagent Stoichiometry: Using a molar ratio of the nitrating agent to the toluene derivative that is close to 1:1 can help limit the extent of nitration.
-
Use of Catalysts: Certain solid acid catalysts, such as zeolites, can enhance selectivity for mono-nitration, particularly favoring the para-isomer due to steric constraints within the catalyst's pores.[7]
Q3: My reaction is producing a high proportion of the ortho-isomer, but I need the para-isomer. How can I improve para-selectivity?
A3: Increasing the steric bulk of either the substituent on the toluene ring or the electrophile can favor the formation of the para-isomer.[8] Additionally, the use of certain catalysts can significantly influence the ortho/para ratio. For example, employing molecular sieves or specific zeolites can lead to a higher yield of the para-isomer by sterically hindering the approach of the nitronium ion to the ortho-position.[6]
Q4: The nitration reaction is highly exothermic. What are the best practices for managing the reaction temperature?
A4: Effective temperature management is critical for both safety and selectivity. Best practices include:
-
Slow, Dropwise Addition: The nitrating agent should be added slowly and dropwise to the substituted toluene with vigorous stirring. This allows for the dissipation of heat as it is generated.[2]
-
Efficient Cooling: The reaction vessel should be immersed in an ice-salt bath or a cryostat to maintain the desired low temperature.[9]
-
Monitoring Internal Temperature: It is essential to monitor the internal temperature of the reaction mixture, not just the temperature of the cooling bath, to ensure accurate temperature control.
-
Dilution: Performing the reaction in an appropriate solvent can help to dissipate heat more effectively.
Q5: What is a safe and effective procedure for quenching the nitration reaction and working up the product?
A5: A standard and safe workup procedure involves the following steps:
-
Quenching: The reaction mixture should be slowly and carefully poured onto crushed ice or into a beaker of cold water with stirring. This rapidly cools the mixture and dilutes the acids, effectively stopping the reaction.[10]
-
Extraction: If the product does not precipitate, the aqueous mixture should be transferred to a separatory funnel and extracted several times with an organic solvent like diethyl ether or ethyl acetate.[10]
-
Washing: The combined organic layers should be washed sequentially with water, a saturated solution of sodium bicarbonate (to neutralize residual acids), and finally with brine.[10][11]
-
Drying and Solvent Removal: The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant formation of di- and tri-nitro products (Over-nitration) | Reaction temperature is too high. Concentration of nitrating agent is excessive. The substituent on the toluene is highly activating. | Lower the reaction temperature (e.g., to 0-10°C). Use a molar equivalent of the nitrating agent closer to 1:1 with the substrate. Consider a milder nitrating agent (e.g., N₂O₅ in CH₂Cl₂). |
| Low yield of desired mono-nitro product | Reaction time is too short. Reaction temperature is too low. Inefficient mixing of reactants. | Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Gradually increase the reaction temperature, while carefully monitoring for by-product formation. Ensure vigorous stirring throughout the addition of the nitrating agent. |
| Poor regioselectivity (undesired isomer ratio) | Steric and electronic effects of the substituent. Nature of the nitrating agent and solvent. | For increased para-selectivity, consider using a bulkier substituent if possible, or employ a shape-selective catalyst like a zeolite.[7][8] The choice of solvent can also influence the isomer ratio. |
| Reaction runaway (uncontrolled temperature increase) | Too rapid addition of the nitrating agent. Inadequate cooling. Failure of stirring mechanism. | Immediately cease the addition of the nitrating agent. Enhance cooling by adding more ice/salt to the bath. Ensure the stirring is vigorous and uninterrupted.[12] |
| Formation of dark-colored by-products | Oxidation of the methyl group or other sensitive functionalities. Side reactions due to high temperature. | Ensure the nitric acid used is free from nitrogen dioxide. Maintain strict temperature control throughout the reaction. |
Quantitative Data on Isomer Distribution
The following tables summarize the typical isomer distributions for the mono- and di-nitration of toluene under various conditions.
Table 1: Isomer Distribution in the Mono-nitration of Toluene
| Nitrating System | Temperature (°C) | ortho-Nitrotoluene (%) | meta-Nitrotoluene (%) | para-Nitrotoluene (%) | Reference |
| HNO₃/H₂SO₄ | 25-40 | 45-62 | 2-5 | 33-50 | [13] |
| HNO₃/H₂SO₄ | 50 | 57 | 5 | 38 | [11] |
| N₂O₅ in CH₂Cl₂ | -20 | 59.4 | 1.6 | 39.0 | [6] |
| N₂O₅ in CH₂Cl₂ | -40 | 61.6 | 1.2 | 37.2 | [6] |
| HNO₃ with H-ZSM-5 Zeolite | N/A | 20 | 0 | 81 | [7] |
Table 2: Isomer Distribution in the Di-nitration of Toluene
| Starting Material | Nitrating System | 2,4-Dinitrotoluene (%) | 2,6-Dinitrotoluene (%) | Other Isomers (%) | Reference |
| Toluene (Technical Grade) | Mixed Acid | ~76 | ~19 | ~5 | |
| 4-Nitrotoluene | Mixed Acid | 96 | - | 4 | [8] |
| o-Nitrotoluene | H₂SO₄/HNO₃ | Varies with conditions | Varies with conditions | - |
Experimental Protocols
Protocol 1: Selective Mono-nitration of Toluene
This protocol is a general guideline and may require optimization based on the specific substituted toluene being used.
Materials:
-
Substituted Toluene
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Organic Solvent (e.g., Diethyl Ether or Ethyl Acetate)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, slowly add a calculated amount of concentrated nitric acid to concentrated sulfuric acid (typically a 1:1 or 1:2 v/v ratio) while cooling in an ice bath.
-
Reaction Setup: Place the substituted toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-salt bath to 0-5°C.
-
Addition of Nitrating Agent: Slowly add the chilled nitrating mixture dropwise to the stirred toluene derivative solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.[9]
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at the controlled temperature and monitor the reaction's progress by TLC or GC analysis.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a stirred slurry of crushed ice.[9]
-
Workup:
-
If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water.
-
If no solid forms, transfer the mixture to a separatory funnel and extract with an organic solvent (2 x 50 mL).[10]
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography to separate the isomers.
Visualizations
Caption: Mechanism of Toluene Nitration.
Caption: Troubleshooting Workflow for Nitration.
Caption: Influence of Substituents on Nitration.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. sketchviz.com [sketchviz.com]
- 3. medium.com [medium.com]
- 4. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. stackoverflow.com [stackoverflow.com]
- 8. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. benchchem.com [benchchem.com]
- 11. uwosh.edu [uwosh.edu]
- 12. icheme.org [icheme.org]
- 13. epa.gov [epa.gov]
Technical Support Center: Reactions Involving 3,5-Bis(trifluoromethyl)toluene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 3,5-bis(trifluoromethyl)toluene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a Suzuki-Miyaura coupling reaction using 3,5-bis(trifluoromethyl)phenylboronic acid?
A1: A typical aqueous work-up involves cooling the reaction mixture, diluting it with an organic solvent like ethyl acetate, and washing with an aqueous acid (e.g., 1N HCl) to remove the base and excess boronic acid. Subsequent washes with water and brine are performed, followed by drying the organic layer over an anhydrous salt (e.g., Na₂SO₄), filtration, and concentration under reduced pressure.[1] Purification is usually achieved by flash column chromatography.
Q2: How should I work up a Grignard reaction involving 3,5-bis(trifluoromethyl)bromobenzene?
A2: After the reaction is complete, the mixture is typically quenched by carefully adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid (e.g., 10% HCl) at 0 °C.[2][3] The organic layer is then separated, and the aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt, filtered, and concentrated.[4]
Q3: What are some common impurities encountered in reactions with this compound derivatives?
A3: In Grignard reactions, a common byproduct is the homocoupling product, biphenyl derivatives, formed from the reaction between the Grignard reagent and unreacted aryl halide.[4] For reactions starting from 3,5-bis(trifluoromethyl)benzyl halides, the corresponding alcohol can be a significant impurity due to hydrolysis.[5] In Suzuki-Miyaura couplings, homocoupling of the boronic acid can also occur.
Q4: Are there any safety concerns when preparing Grignard reagents from 3,5-bis(trifluoromethyl)bromobenzene?
A4: Yes, 3,5-bis(trifluoromethyl)phenyl Grignard reagents can be potentially explosive upon loss of solvent or moderate heating.[5] It is crucial to handle these reagents in solution and avoid concentrating them to dryness.
Troubleshooting Guides
Low Yield or Incomplete Reaction
| Issue | Possible Cause | Suggested Solution |
| Grignard Reaction Failure | Inactive magnesium surface due to oxide layer. | Use fresh magnesium turnings and activate them by crushing them with a dry stirring rod in the presence of a small crystal of iodine.[2][4] |
| Presence of moisture in glassware or solvents. | Ensure all glassware is rigorously dried overnight in an oven and use anhydrous solvents.[3][4] | |
| Slow Suzuki Coupling | Inefficient catalyst system. | The choice of phosphine ligand is critical. For electron-poor substrates, consider using bulky, electron-rich phosphine ligands to enhance catalytic activity.[6][7] |
| Deboronation of the boronic acid under basic conditions. | This is a known issue with fluorinated phenylboronic acids.[6] Using milder bases like K₃PO₄ or Cs₂CO₃ and carefully controlling the reaction temperature can mitigate this side reaction. |
Difficult Product Isolation and Purification
| Issue | Possible Cause | Suggested Solution |
| Formation of a Stable Emulsion During Aqueous Work-up | High concentration of salts or polar byproducts. | Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[7] If the emulsion persists, filtering the entire mixture through a pad of Celite may be necessary. |
| Co-elution of Product with Triphenylphosphine Oxide (TPPO) | TPPO is a common byproduct in reactions using triphenylphosphine-based ligands. | TPPO is less soluble in non-polar solvents. Triturating the crude product with a solvent like pentane or a mixture of hexane/ether can precipitate the TPPO, which can then be removed by filtration. |
| Difficulty in Removing Boron-Containing Byproducts | Residual boronic acids or their esters can be challenging to remove. | After the initial acidic wash, perform additional washes with aqueous base (e.g., 1M NaOH) to extract the acidic boron species. Alternatively, repeated co-evaporation of the crude product with methanol can form volatile trimethyl borate. |
Experimental Protocols & Workflows
General Workflow for Aqueous Work-up
References
Removal of isomeric impurities in 3,5-bis(trifluoromethyl)bromobenzene synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 3,5-bis(trifluoromethyl)bromobenzene, with a focus on the removal of isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities formed during the synthesis of 3,5-bis(trifluoromethyl)bromobenzene?
The synthesis of 3,5-bis(trifluoromethyl)bromobenzene via electrophilic bromination of 1,3-bis(trifluoromethyl)benzene can lead to the formation of several positional isomers and di-brominated byproducts. The most common impurities include:
-
Positional Isomers:
-
2,4-bis(trifluoromethyl)bromobenzene
-
3,4-bis(trifluoromethyl)bromobenzene
-
2,6-bis(trifluoromethyl)bromobenzene
-
-
Di-brominated Byproducts:
-
1,2-dibromo-3,5-bis(trifluoromethyl)benzene
-
1,4-dibromo-3,5-bis(trifluoromethyl)benzene
-
The total amount of these impurities can range from 2% to 10% depending on the reaction conditions.[1]
Q2: What is the mechanism of isomeric impurity formation?
The formation of isomeric impurities is a result of the regioselectivity of the electrophilic aromatic substitution (bromination) reaction. The two trifluoromethyl (-CF₃) groups on the benzene ring are strongly electron-withdrawing and are meta-directing. In 1,3-bis(trifluoromethyl)benzene, the 5-position is the most sterically accessible and electronically favorable position for electrophilic attack, leading to the desired 3,5-isomer.
However, under certain reaction conditions, bromination can occur at the ortho and para positions relative to the trifluoromethyl groups, leading to the formation of the 2,4-, 3,4-, and 2,6-isomers. Factors that can influence the regioselectivity include the choice of brominating agent, solvent system, reaction temperature, and mixing efficiency.[2]
Q3: How can I minimize the formation of isomeric impurities during the synthesis?
To minimize the formation of isomeric impurities, it is crucial to control the reaction conditions carefully. Here are some key recommendations:
-
Choice of Brominating Agent: 1,3-dibromo-5,5-dimethylhydantoin (DBH) is a preferred brominating agent over N-bromosuccinimide (NBS) for this reaction.[2]
-
Solvent System: A mixture of glacial acetic acid and concentrated sulfuric acid has been shown to increase the regioselectivity of the bromination.[2]
-
Reaction Temperature: Maintaining a reaction temperature of around 45°C is recommended.[2]
-
Mixing: Vigorous stirring is essential to ensure proper mixing of the reactants and to favor the formation of the desired 3,5-isomer.[2]
Q4: What are the recommended methods for purifying crude 3,5-bis(trifluoromethyl)bromobenzene?
Several methods can be employed to purify the crude product and remove isomeric impurities. The choice of method will depend on the level of purity required and the scale of the reaction. The most common methods are:
-
Aqueous Wash: Washing the crude product with an aqueous sodium hydroxide solution helps to remove acidic byproducts.[2]
-
Fractional Distillation: This is an effective method for separating the desired product from its isomers due to differences in their boiling points.
-
Crystallization: If the crude product is a solid or can be induced to crystallize, this can be a highly effective purification technique.
-
Preparative Chromatography (HPLC or GC): For achieving very high purity, preparative chromatography is a powerful tool.
Troubleshooting Guides
Issue 1: High Levels of Isomeric Impurities Detected by GC-MS
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Ensure the reaction temperature is maintained at approximately 45°C. Lower temperatures may slow down the reaction, while higher temperatures can decrease selectivity. |
| Inefficient Mixing | Use a mechanical stirrer to ensure vigorous and efficient mixing of the reaction mixture. Poor mixing can lead to localized high concentrations of the brominating agent and reduced regioselectivity.[2] |
| Incorrect Stoichiometry of Brominating Agent | Use a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents). A large excess can lead to the formation of di-brominated byproducts. |
| Inappropriate Solvent System | Use a mixture of glacial acetic acid and concentrated sulfuric acid. This solvent system has been shown to improve the selectivity of the reaction.[2] |
Issue 2: Difficulty in Separating Isomers by Fractional Distillation
| Potential Cause | Troubleshooting Steps |
| Insufficient Column Efficiency | Use a longer fractionating column or a column with a more efficient packing material to increase the number of theoretical plates. |
| Distillation Rate is Too Fast | Reduce the heating rate to ensure a slow and steady distillation. A distillation rate of 1-2 drops per second is generally recommended. |
| Fluctuating Distillation Pressure (if under vacuum) | Ensure a stable vacuum is maintained throughout the distillation process. Use a high-quality vacuum pump and a pressure controller. |
| Similar Boiling Points of Isomers | For isomers with very close boiling points, fractional distillation may not be sufficient. Consider using preparative chromatography for higher purity. |
Issue 3: Poor Yield or Purity After Crystallization
| Potential Cause | Troubleshooting Steps |
| Inappropriate Crystallization Solvent | Screen a variety of solvents or solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Common solvents for recrystallization of aromatic compounds include ethanol, methanol, hexanes, and mixtures thereof. |
| Solution is Too Concentrated or Too Dilute | If the solution is too concentrated, impurities may co-crystallize. If it is too dilute, the yield will be low. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling Rate is Too Fast | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals. |
| "Oiling Out" of the Product | This occurs when the product separates as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute. Try using a lower-boiling point solvent or a more dilute solution. |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene
This protocol is adapted from a patented procedure and is intended as a general guideline.[2]
-
In a well-ventilated fume hood, add 1,3-bis(trifluoromethyl)benzene to a mixture of glacial acetic acid and concentrated sulfuric acid in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Cool the mixture to approximately 15-20°C.
-
Slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBH) to the stirred mixture.
-
Carefully monitor the temperature and maintain it at around 45°C for the duration of the reaction (typically several hours).
-
Monitor the progress of the reaction by Gas Chromatography (GC).
-
Upon completion, carefully pour the reaction mixture into ice water.
-
Separate the organic layer and wash it with an aqueous solution of sodium hydroxide.
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Fractional Distillation
Fractional distillation is effective for separating the 3,5-isomer from other isomers based on their boiling points.
Boiling Point Data:
| Compound | Boiling Point (°C) |
| 3,5-Bis(trifluoromethyl)bromobenzene | 154 |
| 2,4-Bis(trifluoromethyl)bromobenzene | 158 |
| 3,4-Bis(trifluoromethyl)bromobenzene | 87 (at 40 Torr) |
-
Set up a fractional distillation apparatus with a vacuum source if necessary.
-
Place the crude product in the distillation flask with a stir bar or boiling chips.
-
Slowly heat the flask while maintaining a stable pressure.
-
Collect the fractions at their respective boiling points, monitoring the purity of each fraction by GC.
Protocol 3: Purity Analysis by Gas Chromatography (GC)
This is a general method for analyzing the isomeric purity of the product.
-
Column: A capillary column suitable for separating aromatic isomers (e.g., a mid-polarity column like a (5%-phenyl)-methylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Oven Program: A temperature gradient program is typically used, for example, starting at a lower temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 200°C) to ensure the separation of all components.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of 3,5-bis(trifluoromethyl)bromobenzene.
Caption: Logical decision-making process for troubleshooting high levels of isomeric impurities.
References
Technical Support Center: Catalyst Poisoning in Reactions with Trifluoromethylated Compounds
For researchers, scientists, and drug development professionals, the introduction of a trifluoromethyl (CF₃) group is a critical step in the synthesis of many pharmaceuticals and advanced materials. However, the very reagents used to install this valuable moiety can sometimes be the source of catalyst deactivation, leading to failed or low-yielding reactions. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of catalyst poisoning in reactions involving trifluoromethylated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst poisoning in my trifluoromethylation reaction?
A1: The primary indicators of catalyst poisoning are a sudden or gradual decrease in reaction rate, incomplete conversion of starting materials even with extended reaction times, or a complete failure of the reaction to initiate. You may also observe a change in the reaction mixture's color or the formation of unexpected byproducts. A common diagnostic test is to add a fresh portion of the catalyst to a stalled reaction; if the reaction resumes, it strongly suggests the initial catalyst was deactivated.[1]
Q2: What are the likely culprits for catalyst poisoning in these reactions?
A2: While general catalyst poisons like sulfur compounds, heavy metals, and water can be a factor, reactions with trifluoromethylated compounds present a specific challenge: halide ions , particularly fluoride (F⁻).[1] These can originate from the trifluoromethylating reagent itself, either as a counter-ion or as a decomposition byproduct. Other potential poisons include byproducts from the reaction or impurities in the starting materials or solvents.[2]
Q3: Can the trifluoromethylating reagent itself poison the catalyst?
A3: Yes. Many common trifluoromethylating reagents can either contain or generate species that poison the catalyst. For example, nucleophilic trifluoromethylating reagents like trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent) often require a fluoride source (e.g., TBAF, CsF) for activation.[3][4] Excess fluoride ions in the reaction mixture can then bind to the metal center of the catalyst, inhibiting its activity. Electrophilic trifluoromethylating reagents can also decompose to release species that may interact with and deactivate the catalyst.
Q4: Are certain types of catalysts more susceptible to poisoning by fluoride ions?
A4: Yes, transition metal catalysts, particularly those based on palladium and rhodium, are well-known to be susceptible to poisoning by halide ions, including fluoride.[1] Fluoride can coordinate strongly to the metal center, altering its electronic properties and blocking sites needed for the catalytic cycle to proceed.[5]
Q5: How can I minimize the risk of catalyst poisoning when using trifluoromethylating agents?
A5: To mitigate the risk of catalyst poisoning, consider the following strategies:
-
Reagent Purity: Use high-purity trifluoromethylating agents and ensure all starting materials and solvents are free from potential poisons.
-
Fluoride-Free Activation: When using reagents like TMSCF₃, explore fluoride-free activation methods, such as using non-fluoride Lewis bases (e.g., potassium carbonate) or Lewis acids.[6]
-
Slow Addition: Adding the trifluoromethylating reagent slowly to the reaction mixture can help maintain a low concentration of any potential poisons generated in situ.[1]
-
Halide Scavengers: In some cases, the addition of a halide scavenger, such as a silver salt (e.g., Ag₂CO₃, AgOTf), can precipitate halide ions and prevent them from poisoning the catalyst.[1]
-
Ligand Choice: For palladium catalysts, employing bulky, electron-rich phosphine ligands can sometimes help to mitigate the deactivating effects of halides.[1]
Troubleshooting Guides
Issue 1: Reaction is sluggish or stalls completely.
This is the most common symptom of catalyst poisoning. Follow this workflow to diagnose and address the issue.
References
- 1. Palladium‐Catalyzed Decarbonylative Trifluoromethylation of Acid Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent turn-on probes for the detection of fluoride ions in organic solvent and in cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the GC-MS Analysis of 3,5-Bis(trifluoromethyl)toluene Reaction Products
For researchers and professionals in drug development and chemical synthesis, accurate analysis of reaction products is paramount. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reaction products of 3,5-bis(trifluoromethyl)toluene, a key building block in the synthesis of various active pharmaceutical ingredients and specialty chemicals. The focus of this guide is on the analysis of the products from the free-radical bromination of this compound to yield 3,5-bis(trifluoromethyl)benzyl bromide. The performance of GC-MS is compared with alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique is critical for monitoring reaction progress, determining product purity, and identifying byproducts. Below is a comparative summary of GC-MS, HPLC, and qNMR for the analysis of this compound bromination products.
| Feature | GC-MS | HPLC-UV | qNMR |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, with detection by UV absorbance. | Quantitative analysis based on the relationship between signal intensity and the number of atomic nuclei. |
| Primary Application | Identification and quantification of the main product, and detection of volatile impurities and byproducts. | Quantification of the main product and less volatile byproducts. | Accurate quantification of the main product and isomers without the need for a reference standard of the analyte. |
| Sample Volatility | Required | Not required | Not required |
| Limit of Detection | Low (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | High (mg/mL) |
| Selectivity | High (mass fragmentation patterns provide structural information) | Moderate (relies on chromatographic separation) | High (distinct signals for different isomers) |
| Analysis Time | ~30 min per sample | ~20 min per sample | ~15 min per sample |
| Key Advantages | High sensitivity and specificity for structural elucidation. | Wide applicability to non-volatile compounds. | High precision and accuracy; no calibration curve needed if an internal standard is used. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than GC-MS for some compounds. | Lower sensitivity; requires a higher concentration of the analyte. |
Experimental Protocols
Detailed experimental protocols for each analytical technique are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.
GC-MS Analysis of 3,5-Bis(trifluoromethyl)benzyl Bromide
This method is suitable for monitoring the progress of the bromination of this compound and quantifying the product and byproducts.
1. Sample Preparation: A small aliquot (~50 µL) of the reaction mixture is diluted with 1.5 mL of cyclohexane. The solution is then washed with 1 mL of water, followed by 1 mL of 2 N NaOH solution to remove any unreacted bromine and acidic byproducts. The organic layer is separated and used for injection.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: Rtx-1701 (60 m x 0.320 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[1]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, ramped at 5 °C/min to 200 °C, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Mass Range: m/z 50-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Expected Results: The primary product, 3,5-bis(trifluoromethyl)benzyl bromide, will have a characteristic retention time and mass spectrum. The mass spectrum is expected to show a molecular ion peak (M+) at m/z 306/308 (due to bromine isotopes) and a base peak corresponding to the loss of bromine at m/z 227.[2][3]
Alternative Method 1: HPLC-UV Analysis
HPLC with UV detection can be employed for the quantification of 3,5-bis(trifluoromethyl)benzyl bromide, especially when dealing with complex reaction mixtures containing non-volatile components.
1. Sample Preparation: A sample of the reaction mixture is diluted with the mobile phase to a concentration within the linear range of the detector. The solution is filtered through a 0.45 µm syringe filter before injection.
2. HPLC-UV Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV Diode Array Detector (DAD) set to monitor at a wavelength where the analyte has maximum absorbance (e.g., 220 nm).
-
Injection Volume: 10 µL.
Alternative Method 2: Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful technique for the accurate determination of the concentration and purity of the product without the need for a specific reference standard of the analyte.
1. Sample Preparation: An accurately weighed amount of the crude reaction product is dissolved in a known volume of a deuterated solvent (e.g., CDCl3). An accurately weighed amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) is added to the NMR tube.
2. qNMR Parameters:
-
NMR Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Solvent: CDCl3.
-
Internal Standard: 1,3,5-trimethoxybenzene.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Analysis: The concentration of the product is determined by comparing the integral of a characteristic proton signal of the analyte with the integral of a known proton signal from the internal standard.
Visualizations
To further clarify the experimental workflow and the chemical transformation, the following diagrams are provided.
References
A Comparative Guide to Chromatographic Methods for the Quantification of 3,5-Bis(trifluoromethyl)toluene and its Derivatives
The accurate quantification of 3,5-bis(trifluoromethyl)toluene and its derivatives is crucial for researchers, scientists, and drug development professionals. This guide provides a comparative overview of two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering insights into their respective methodologies and performance characteristics for the analysis of these fluorinated aromatic compounds. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, this guide draws comparisons from established methods for structurally related trifluoromethyl-substituted and aromatic compounds.
Methodology Comparison
High-Performance Liquid Chromatography (HPLC) is a versatile technique widely used for the separation and quantification of a broad range of compounds.[1][2] For fluorinated compounds, reversed-phase HPLC (RP-HPLC) is a common approach, often utilizing C18 or specialized fluorinated stationary phases.[1][3] Gas Chromatography (GC), on the other hand, is particularly well-suited for volatile and thermally stable compounds, making it a strong candidate for the analysis of this compound and similar molecules.[4][5]
The general workflow for both techniques involves sample preparation, chromatographic separation, detection, and data analysis. Below is a generalized workflow diagram applicable to both HPLC and GC analysis.
Quantitative Data Comparison
The following table summarizes typical performance characteristics for a representative reversed-phase HPLC method for a trifluoromethyl-containing aromatic compound and a GC-MS method for toluene and related aromatics. These values are illustrative and can vary based on the specific derivative, instrumentation, and experimental conditions.
| Parameter | Reversed-Phase HPLC Method (Analogous Compounds) | Gas Chromatography (GC-MS) Method (Toluene & Aromatics) |
| Instrumentation | HPLC with UV Detector | GC with Mass Spectrometric (MS) Detector |
| Typical Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[6] | Capillary column (e.g., DB-1, 20 m x 0.1 mm, 0.4 µm)[5] |
| Mobile/Carrier Gas | Acetonitrile/Water Gradient[6] | Helium |
| Detection Limit | ng/mL to µg/mL range | pg/s to µ g/sample range[7] |
| Linearity (r²) | Typically >0.99 | >0.99[8] |
| Precision (RSD) | < 2% | < 1%[9] |
| Analysis Time | 10 - 30 minutes | < 10 minutes[5][8] |
| Compound Volatility | Not a strict requirement | Required |
| Derivatization | May be required for detection enhancement[10] | Generally not required |
Experimental Protocols
Below are detailed experimental protocols for a representative RP-HPLC method and a GC-MS method suitable for the analysis of this compound derivatives.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is adapted from protocols for similar trifluoromethyl-substituted aromatic compounds.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[6]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[6]
-
Mobile Phase:
-
Chemicals and Reagents:
-
Analytical standard of the this compound derivative.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or phosphoric acid (analytical grade).
-
2. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the analytical standard in acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions with the mobile phase to create a series of working standards for the calibration curve.[6]
-
Sample Solution: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. For complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.[6]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.[10]
-
Column Temperature: 30-40°C.[11]
-
Detection Wavelength: Determined by the UV absorbance maximum of the specific derivative, typically in the range of 210-260 nm.[11]
-
Gradient Elution: A typical gradient might start at 60% B, increasing to 95% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions.
4. Data Analysis:
-
Identify the peak corresponding to the analyte based on the retention time of the analytical standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is based on standard procedures for the analysis of toluene and other volatile aromatic compounds.
1. Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with a suitable ion source (e.g., electron ionization).
-
Column: A non-polar capillary column, such as one with a polydimethylsiloxane stationary phase (e.g., DB-1 or equivalent), is often used.[12]
-
Carrier Gas: Helium at a constant flow rate.
-
Chemicals and Reagents:
-
Analytical standard of the this compound derivative.
-
High-purity solvent for dilution (e.g., hexane or dichloromethane).
-
2. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the analytical standard in a suitable volatile solvent at a concentration of 1 mg/mL. Create working standards through serial dilution.
-
Sample Solution: Dilute the sample in the same solvent to a concentration appropriate for GC-MS analysis.
3. Chromatographic Conditions:
-
Injector Temperature: 250°C.[5]
-
Injection Mode: Split or splitless, depending on the sample concentration. A high split ratio (e.g., 100:1) may be used for concentrated samples.[5]
-
Oven Temperature Program: An initial temperature of 50-100°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C, held for several minutes.[5]
-
Transfer Line Temperature: 250°C.[5]
-
MS Parameters:
-
Ion Source Temperature: 200-230°C.[5]
-
Acquisition Mode: Full scan to identify unknown impurities or selected ion monitoring (SIM) for higher sensitivity and specificity in quantification.
-
4. Data Analysis:
-
Identify the analyte peak by its retention time and mass spectrum.
-
For quantification, use the peak area of a characteristic ion from the mass spectrum.
-
Construct a calibration curve and determine the concentration of the analyte in the sample.
Conclusion
Both RP-HPLC and GC-MS are powerful techniques for the quantification of this compound derivatives. The choice between the two often depends on the volatility and thermal stability of the specific analyte, the complexity of the sample matrix, and the required sensitivity. GC-MS is generally preferred for volatile and thermally stable compounds, offering high sensitivity and short analysis times. RP-HPLC is more versatile for less volatile or thermally labile derivatives and can be readily adapted for a wide range of compounds. For method development, it is recommended to screen both techniques to determine the most suitable approach for the specific derivative of interest.
References
- 1. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis | MDPI [mdpi.com]
- 2. scribd.com [scribd.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. gcms.cz [gcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. ANALYTICAL METHODS - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 3,5-Bis(trifluoromethyl)benzyl bromide [webbook.nist.gov]
A Comparative Guide to Trifluoromethylation Reagents in Organic Synthesis
For researchers, scientists, and drug development professionals, the incorporation of a trifluoromethyl (–CF3) group into organic molecules is a critical strategy for enhancing pharmacological and physicochemical properties such as metabolic stability, lipophilicity, and bioavailability. The choice of trifluoromethylating reagent is therefore a pivotal decision in the synthetic workflow. This guide provides an objective comparison of the performance of common trifluoromethylation reagents, supported by experimental data and detailed protocols, to aid in reagent selection.
The diverse array of available trifluoromethylation reagents can be broadly categorized into three main classes based on their reactivity: electrophilic, nucleophilic, and radical. Each class possesses distinct advantages and is suited for different substrate types and reaction conditions.
Electrophilic Trifluoromethylation Reagents
Electrophilic trifluoromethylating agents are invaluable for the functionalization of a wide range of nucleophiles, including carbanions, enolates, and electron-rich aromatic systems. Among the most prominent in this class are the hypervalent iodine compounds developed by Togni and the sulfonium salts pioneered by Umemoto.[1]
Key Reagents: Togni's Reagents and Umemoto's Reagents
Togni's reagents, particularly Togni Reagent I and II, are bench-stable, commercially available, and exhibit broad substrate scope.[1] Umemoto's reagents are highly reactive sulfonium salts effective for a wide range of nucleophiles.[1] For the trifluoromethylation of activated methylene compounds like β-ketoesters, electrophilic sulfonium salts such as Umemoto's reagents generally provide higher yields compared to hypervalent iodine reagents like Togni's.[2][3]
Performance Data: Trifluoromethylation of β-Ketoesters
| Reagent Class | Specific Reagent | Substrate | Yield (%) | Reference |
| Hypervalent Iodine | Togni Reagent II | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Low/Inefficient | [2][3] |
| Sulfonium Salt | Umemoto Reagent | Ethyl 2-oxocyclohexanecarboxylate | >95 | [2] |
| Sulfonium Salt | Cyclopropyl-substituted Sulfonium Salt | Ethyl 2-oxocyclohexanecarboxylate | >95 | [2] |
| Sulfonium Salt | Umemoto Reagent IV | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 84 | [2] |
Note: Yields are highly substrate and condition dependent.
Experimental Protocol: Trifluoromethylation of a β-Ketoester with Togni's Reagent I
This protocol describes the trifluoromethylation of a β-keto ester under phase-transfer catalysis.
Materials:
-
β-Keto ester (e.g., ethyl 2-oxocyclohexanecarboxylate)
-
Togni Reagent I
-
Potassium carbonate (K2CO3)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a stirred solution of the β-keto ester (1.0 mmol) and Togni Reagent I (1.2 mmol) in DCM (10 mL), add a solution of K2CO3 (2.0 mmol) and TBAB (0.1 mmol) in water (10 mL).
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired α-trifluoromethyl-β-keto ester.
Nucleophilic Trifluoromethylation Reagents
Nucleophilic trifluoromethylation is a versatile and widely studied methodology. The most well-known reagent for this purpose is the Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), which generates a trifluoromethyl anion equivalent under catalysis.[4]
Key Reagent: Ruppert-Prakash Reagent (TMSCF3)
The Ruppert-Prakash reagent is a liquid that is easier to handle than many other trifluoromethylating agents. It reacts with a wide range of electrophiles, including aldehydes and ketones, in the presence of a suitable initiator, such as a fluoride salt or a Lewis base, to form trifluoromethylated products.[4]
Performance Data: Trifluoromethylation of Carbonyl Compounds with Ruppert-Prakash Reagent
| Substrate | Catalyst/Initiator | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | TBAF | ≥90 | [5] |
| 4-Nitroacetophenone | TBAF | ≥90 | [5] |
| Benzophenone | TBAF | Moderate | [5] |
| Acetophenone | K2CO3 | High | [6] |
| Cyclohexanone | TBAF | High | [4] |
Note: Yields are highly substrate and condition dependent. TBAF = Tetrabutylammonium fluoride.
Experimental Protocol: Trifluoromethylation of Acetophenone with Ruppert-Prakash Reagent
This protocol describes the general procedure for the nucleophilic trifluoromethylation of a ketone.
Materials:
-
Acetophenone
-
Ruppert-Prakash Reagent (TMSCF3)
-
Potassium Carbonate (K2CO3) or Tetrabutylammonium fluoride (TBAF)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of acetophenone (1.0 equiv) in anhydrous DMF or THF, add the catalyst (e.g., K2CO3, 0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Ruppert-Prakash reagent (1.5 equiv) dropwise to the reaction mixture.[6]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or GC-MS.[6]
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Stir the mixture for 30 minutes to ensure complete desilylation.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude trifluoromethylated alcohol, which can be purified by column chromatography.[6]
Radical Trifluoromethylation Reagents
Radical trifluoromethylation offers a powerful alternative for the direct functionalization of C-H bonds, particularly in heterocycles, and for reactions with alkenes and arenes. The Langlois reagent, sodium trifluoromethanesulfinate (CF3SO2Na), is a cost-effective and stable solid that generates the trifluoromethyl radical in situ.[7]
Key Reagent: Langlois' Reagent (CF3SO2Na)
The Langlois reagent is valued for its ease of handling, stability, and relatively low cost compared to many other trifluoromethylating agents.[7] It is particularly effective for the trifluoromethylation of heterocycles and can be used with various oxidants to initiate the radical process.[8]
Performance Data: Trifluoromethylation of Heterocycles with Langlois' Reagent
| Substrate | Oxidant | Yield (%) | Reference |
| 4-Acetylpyridine | tBuOOH | 70-80 | [8] |
| Caffeine | tBuOOH | 65 | [8] |
| Trifluridine Precursor | tBuOOH | 55 | [8] |
| Various Pyridones | Light (no oxidant) | up to 90 | [1] |
Note: Yields are highly substrate and condition dependent. tBuOOH = tert-Butyl hydroperoxide.
Experimental Protocol: Radical Trifluoromethylation of 4-Acetylpyridine with Langlois' Reagent
This protocol describes the innate C-H trifluoromethylation of a heterocycle.
Materials:
-
4-Acetylpyridine
-
Langlois' Reagent (CF3SO2Na)
-
tert-Butyl hydroperoxide (tBuOOH, 70 wt. % in H2O)
-
Dichloromethane (CH2Cl2)
-
Water
Procedure:
-
To a mixture of 4-acetylpyridine (1.0 equiv) and Langlois' reagent (3.0 equiv) in a biphasic solvent system of CH2Cl2 and water, add tert-butyl hydroperoxide (5.0 equiv).[8]
-
Stir the reaction mixture vigorously at room temperature for 3-24 hours.[8]
-
Monitor the reaction progress by GC-MS. For some substrates, a second addition of Langlois' reagent and tBuOOH may be required for complete conversion.[8]
-
Upon completion, separate the organic layer and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the trifluoromethylated product.
Mechanistic Overview and Workflows
The choice of trifluoromethylation reagent dictates the reaction mechanism and the overall synthetic strategy. The following diagrams illustrate the generalized pathways and a typical experimental workflow for comparing these reagents.
Caption: Generalized pathways for trifluoromethylation reactions.
Caption: General experimental workflow for comparing trifluoromethylation reagents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 5. Fluorine-18 labelled Ruppert–Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01789F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
3,5-Bis(trifluoromethyl)toluene versus other building blocks in medicinal chemistry
In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of a drug candidate's ultimate success. The strategic incorporation of specific functionalities can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Among the vast arsenal of available building blocks, 3,5-bis(trifluoromethyl)toluene has emerged as a valuable scaffold, primarily due to the unique properties imparted by its two trifluoromethyl (-CF3) groups. This guide provides an objective comparison of this compound with other common building blocks, such as toluene and 3,5-dichlorotoluene, supported by experimental data and detailed methodologies to aid researchers in making informed decisions during the drug design process.
Physicochemical Properties: A Comparative Analysis
The introduction of trifluoromethyl groups significantly alters the physicochemical properties of the parent toluene molecule. These changes have direct implications for a compound's metabolic stability, lipophilicity, and binding affinity.
Lipophilicity
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is known to be highly lipophilic.
| Compound | logP | Method |
| Toluene | 2.73[1] | Experimental |
| 3,5-Dichlorotoluene | 3.50 | Calculated |
| This compound | ~3.91 | Calculated (based on 3,5-bis(trifluoromethyl)benzyl chloride)[2] |
Note: A direct experimental logP value for this compound was not found. The provided value is an estimation based on a structurally similar compound.
The data clearly indicates that the addition of two trifluoromethyl groups substantially increases the lipophilicity compared to both toluene and 3,5-dichlorotoluene. This increased lipophilicity can enhance membrane permeability and improve oral absorption. However, excessively high lipophilicity can also lead to increased metabolic clearance and off-target toxicity.
Metabolic Stability
The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" effect can significantly prolong a drug's half-life.
| Compound | In Vitro Half-life (t½) in Human Liver Microsomes | Intrinsic Clearance (CLint) |
| Toluene | Variable (minutes to hours)[3][4][5] | High |
| 3,5-Dichlorotoluene | Data not available | Expected to be moderate to high |
| This compound | Expected to be significantly longer than toluene | Expected to be low |
Toluene is known to be metabolized primarily through methyl hydroxylation.[6] The presence of the two electron-withdrawing trifluoromethyl groups in this compound is expected to deactivate the aromatic ring towards oxidation and sterically hinder the methyl group, leading to a significant increase in metabolic stability.
Impact on Biological Activity: A Case Study of COX-2 Inhibitors
The influence of the 3,5-bis(trifluoromethyl)phenyl moiety on biological activity can be exemplified by comparing the cyclooxygenase-2 (COX-2) inhibitory activity of celecoxib with its trifluoromethyl analog. Celecoxib, a selective COX-2 inhibitor, contains a p-tolyl group. A synthetic analog where this methyl group is replaced by a trifluoromethyl group (TFM-C) exhibits significantly different activity.
| Compound | Target | IC50 | Fold Difference |
| Celecoxib | COX-2 | ~40 nM[7] | 1 |
| TFM-C (Trifluoromethyl analog) | COX-2 | ~8200 nM | 205-fold lower potency[8] |
This substantial decrease in potency highlights that while the bis(trifluoromethyl)phenyl group can enhance certain properties, it can also negatively impact target binding, likely due to steric and electronic effects within the enzyme's active site. This underscores the context-dependent nature of bioisosteric replacements.
Experimental Protocols
To facilitate the direct comparison of building blocks in a laboratory setting, detailed protocols for key experiments are provided below.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, providing an in vitro measure of metabolic stability.
Materials:
-
Test compounds (e.g., toluene, 3,5-dichlorotoluene, this compound)
-
Pooled human liver microsomes (commercially available)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (containing an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the test compound in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Dilute the liver microsomes to the desired concentration in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration).
-
Lipophilicity (logP) Determination by HPLC
Objective: To determine the octanol-water partition coefficient (logP) of a compound using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Test compounds
-
Reference compounds with known logP values
-
HPLC system with a C18 column and UV detector
-
Mobile phase: Acetonitrile and water
-
n-Octanol
Procedure:
-
Preparation of Standards and Samples:
-
Prepare stock solutions of test and reference compounds in a suitable solvent.
-
-
Chromatographic Conditions:
-
Equilibrate the C18 column with a series of isocratic mobile phases with varying acetonitrile/water ratios.
-
Inject the reference compounds and the test compound for each mobile phase composition.
-
Determine the retention time (t_R_) for each compound.
-
Determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).
-
-
Calculation of Capacity Factor (k'):
-
Calculate the capacity factor for each compound at each mobile phase composition using the formula: k' = (t_R_ - t_0_) / t_0_.
-
-
Extrapolation to log k_w_:
-
For each compound, plot log k' versus the percentage of acetonitrile in the mobile phase.
-
Extrapolate the linear regression to 0% acetonitrile to obtain the log k_w_ value.
-
-
Calibration and logP Determination:
-
Create a calibration curve by plotting the known logP values of the reference compounds against their corresponding log k_w_ values.
-
Determine the logP of the test compound by interpolating its log k_w_ value on the calibration curve.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow in medicinal chemistry.
Conclusion
The choice of building blocks in medicinal chemistry is a multifaceted decision that requires careful consideration of various physicochemical and biological properties. This compound offers distinct advantages, most notably a significant increase in lipophilicity and metabolic stability due to the presence of two trifluoromethyl groups. These properties can be highly beneficial for improving a drug candidate's pharmacokinetic profile. However, as demonstrated by the celecoxib analog, the introduction of these bulky, electron-withdrawing groups can also negatively impact biological activity. Therefore, the utility of this compound as a building block must be evaluated on a case-by-case basis, with its benefits weighed against potential drawbacks in target affinity. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and make data-driven decisions in the pursuit of novel therapeutics.
References
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. 3,5-Bis(trifluoromethyl)benzyl chloride | CAS#:75462-59-8 | Chemsrc [chemsrc.com]
- 3. m.youtube.com [m.youtube.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. apps.dtic.mil [apps.dtic.mil]
Characterization of N-(3,5-bis(trifluoromethyl)benzyl)stearamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed characterization of N-(3,5-bis(trifluoromethyl)benzyl)stearamide using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The spectral data is compared with that of the non-fluorinated analogue, N-benzylstearamide, to highlight the influence of the trifluoromethyl substituents on the spectroscopic properties. This document is intended to serve as a valuable resource for researchers working with fluorinated molecules and fatty acid amides in the field of drug discovery and development.
Spectroscopic Data Comparison
The following tables summarize the key NMR and MS data for N-(3,5-bis(trifluoromethyl)benzyl)stearamide and N-benzylstearamide.
Table 1: ¹H NMR Data (CDCl₃)
| Assignment | N-(3,5-bis(trifluoromethyl)benzyl)stearamide δ (ppm), J (Hz) | N-benzylstearamide δ (ppm) |
| Aromatic-H | 7.78 (s, 1H, Hp), 7.72 (s, 2H, Ho) | 7.26-7.38 (m, 5H) |
| NH | 6.02 (t, J = 5.6, 1H) | ~6.4 (br s, 1H) |
| CH₂N | 4.56 (d, J = 6.4, 2H) | 4.65 (d, J = 5.5, 2H) |
| CH₂CO | 2.26 (t, J = 7.6, 2H) | Not explicitly found |
| Stearate CH₂ Chain | 1.66 (quint, J = 6.8, 2H), 1.20-1.35 (m, 28H) | Not explicitly found |
| Stearate CH₃ | 0.87 (t, J = 6.6, 3H) | Not explicitly found |
Table 2: ¹³C NMR Data (CDCl₃)
| Assignment | N-(3,5-bis(trifluoromethyl)benzyl)stearamide δ (ppm), J (Hz) | N-benzylstearamide δ (ppm) |
| C=O | 173.6 | 172.9 |
| Aromatic Ci | 141.4 | 138.4 |
| Aromatic Cm | 132.1 (q, ²JC-F = 33.3) | 128.8 |
| Aromatic Co | 127.8 (q, ³JC-F = 3.0) | 127.8 |
| Aromatic Cp | 121.5 (q, ³JC-F = 4.0) | 127.4 |
| CF₃ | 123.3 (q, ¹JC-F = 274.0) | - |
| NCH₂ | 42.7 | 43.7 |
| Stearate Chain | 36.8, 32.1, 29.8 (x7), 29.7, 29.6 (x2), 29.5, 29.4, 25.8, 22.8 | 36.9, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 25.9, 22.7 |
| CH₃ | 14.3 | 14.1 |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion [M]⁺ | Key Fragment Ions (m/z) |
| N-(3,5-bis(trifluoromethyl)benzyl)stearamide | EI, 70 eV | 509 (65%) | 466, 354, 340, 284 (100%), 243, 227, 174[1] |
| N-benzylstearamide | GC-MS | 373 | 106, 91, 77 |
Note: A detailed mass spectrum with fragmentation assignments for N-benzylstearamide was not available in the search results. The listed fragments are common for benzyl-containing compounds.
Discussion of Spectroscopic Features
The presence of two strongly electron-withdrawing trifluoromethyl groups on the benzyl ring of N-(3,5-bis(trifluoromethyl)benzyl)stearamide significantly influences its NMR and MS characteristics when compared to the non-substituted N-benzylstearamide.
In the ¹H NMR spectrum , the aromatic protons of the trifluoromethyl-substituted compound appear as two distinct singlets at a much lower field (7.72 and 7.78 ppm) compared to the multiplet observed for the phenyl protons of N-benzylstearamide (7.26-7.38 ppm). This downfield shift is a direct consequence of the deshielding effect of the CF₃ groups.
The ¹³C NMR spectrum further illustrates this electronic effect. The aromatic carbons of N-(3,5-bis(trifluoromethyl)benzyl)stearamide exhibit characteristic quartet splitting due to coupling with the fluorine atoms of the CF₃ groups. The chemical shifts of the aromatic carbons are also significantly different, with the carbons directly attached to the CF₃ groups (Cm) and the CF₃ carbons themselves showing large quartet splittings and downfield shifts.
In the mass spectrum , the molecular ion of N-(3,5-bis(trifluoromethyl)benzyl)stearamide is observed at m/z 509. The fragmentation pattern is dominated by cleavage of the benzylic C-N bond, leading to characteristic fragment ions.
It is important to note that a direct comparison with N-(3,5-dimethylbenzyl)stearamide could have provided further insights into the electronic effects of the substituents on the benzyl ring. However, experimental NMR and MS data for this compound were not found during the literature search.
Experimental Protocols
Synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide
A mixture of stearic acid (1.0 eq) and 3,5-bis(trifluoromethyl)benzylamine (1.0 eq) is heated at 140 °C for 24 hours in an open vessel. The water formed during the reaction is removed to drive the equilibrium towards the product. The resulting crude product is then purified by column chromatography on silica gel.[1]
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[1]
Mass Spectrometry
Electron ionization (EI) mass spectra are obtained using a mass spectrometer operating at an ionization energy of 70 eV.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of N-(3,5-bis(trifluoromethyl)benzyl)stearamide.
Caption: Synthesis and characterization workflow.
This guide provides a foundational understanding of the spectroscopic characteristics of N-(3,5-bis(trifluoromethyl)benzyl)stearamide. The comparative data presented herein should aid researchers in the identification and analysis of this and similar fluorinated compounds.
References
A Comparative Guide to Analytical Method Validation for Impurities in 4-(trifluoromethoxy)aniline
For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 4-(trifluoromethoxy)aniline is critical for the synthesis of active pharmaceutical ingredients (APIs). This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the validation of methods to quantify impurities in 4-(trifluoromethoxy)aniline. The information presented is based on established methodologies and validation parameters outlined in ICH guidelines.[1][2]
Comparison of Analytical Methods: GC vs. HPLC
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the separation and quantification of impurities. The choice between them often depends on the volatility and thermal stability of the analytes, as well as the specific requirements of the analysis.[3]
Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds.[4] A validated GC method has been developed for the separation and quantification of potential impurities in 4-(trifluoromethoxy)aniline, including positional isomers and related nitro compounds.[5]
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[4] While a specific validated HPLC method for this exact set of impurities is not detailed in publicly available literature, a representative method can be established based on methods for similar aniline derivatives.[4][6]
Data Presentation: Method Validation Parameters
The following tables summarize the validation parameters for a validated GC method and a representative HPLC method for the analysis of impurities in 4-(trifluoromethoxy)aniline.
Table 1: Gas Chromatography (GC) Method Validation Data
| Validation Parameter | Impurity | Result |
| Linearity (Correlation Coefficient, r²) | 2-Trifluoromethoxyaniline (2-TFMA) | >0.999 |
| 3-Trifluoromethoxyaniline (3-TFMA) | >0.999 | |
| 2-Trifluoromethoxy nitrobenzene (2-Nitro) | >0.999 | |
| 3-Trifluoromethoxy nitrobenzene (3-Nitro) | >0.999 | |
| 4-Trifluoromethoxy nitrobenzene (4-Nitro) | >0.999 | |
| Trifluoromethoxybenzene (TMB) | >0.999 | |
| Anisole | >0.999 | |
| Limit of Detection (LOD) | All Impurities | < 0.8 µg/mL |
| Limit of Quantitation (LOQ) | All Impurities | < 4.0 µg/mL |
| Accuracy (% Recovery) | All Impurities | 95.0% - 105.0% |
| Precision (% RSD) | All Impurities | < 5.0% |
Data based on a published GC method for impurities in 4-(trifluoromethoxy)aniline.[5]
Table 2: Representative High-Performance Liquid Chromatography (HPLC) Method Validation Data
| Validation Parameter | Impurity | Expected Result |
| Linearity (Correlation Coefficient, r²) | 2-Trifluoromethoxyaniline (2-TFMA) | >0.999 |
| 3-Trifluoromethoxyaniline (3-TFMA) | >0.999 | |
| 2-Trifluoromethoxy nitrobenzene (2-Nitro) | >0.999 | |
| 3-Trifluoromethoxy nitrobenzene (3-Nitro) | >0.999 | |
| 4-Trifluoromethoxy nitrobenzene (4-Nitro) | >0.999 | |
| Trifluoromethoxybenzene (TMB) | >0.999 | |
| Anisole | >0.999 | |
| Limit of Detection (LOD) | All Impurities | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | All Impurities | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | All Impurities | 98.0% - 102.0% |
| Precision (% RSD) | All Impurities | < 2.0% |
Expected results for a representative HPLC method are based on typical performance for similar analytical methods.[4][6]
Experimental Protocols
Detailed methodologies for the GC and a representative HPLC method are provided below.
Validated Gas Chromatography (GC) Method
This method is designed for the separation and quantification of positional isomers of trifluoromethoxyaniline and trifluoromethoxy nitrobenzene, as well as other related impurities.[5]
Chromatographic Conditions:
-
Column: AT-210, 30 meters, 0.53 mm internal diameter, 1.0 µm film thickness
-
Carrier Gas: Helium at a constant pressure of 3.0 psi
-
Injector: Split mode (1:5), 200°C
-
Oven Temperature Program:
-
Initial temperature: 50°C
-
Ramp to 125°C at 3°C/minute, hold for 5 minutes
-
Ramp to 230°C at 45°C/minute, hold for 5 minutes
-
-
Detector: Flame Ionization Detector (FID) at 260°C
-
Injection Volume: 1.0 µL
Sample Preparation:
-
Diluent: Methanol
-
Standard Solution: Prepare a stock solution of the impurity mixture at a concentration of 500 µg/mL.
-
Sample Solution: Prepare a solution of 4-(trifluoromethoxy)aniline at a concentration of 50 mg/mL.
Representative High-Performance Liquid Chromatography (HPLC) Method
This representative method is based on established protocols for the analysis of similar aniline derivatives and is suitable for the separation of potential impurities in 4-(trifluoromethoxy)aniline.[4][6]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water gradient
-
Detector: UV at 254 nm
-
Flow Rate: 1.0 mL/minute
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50)
-
Standard Solution: Prepare a stock solution of the impurity mixture at a concentration of 100 µg/mL.
-
Sample Solution: Prepare a solution of 4-(trifluoromethoxy)aniline at a concentration of 1 mg/mL.
Visualizing the Workflow
The following diagrams illustrate the typical workflows for analytical method validation and the logical relationship in comparing the two methods.
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of GC and HPLC Method Validation.
References
A Comparative Guide to Catalysts for Suzuki Coupling with 3,5-Bis(trifluoromethyl)bromobenzene
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation. This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of the challenging substrate, 3,5-bis(trifluoromethyl)bromobenzene, with arylboronic acids. The electron-deficient nature of this aryl bromide, due to the two trifluoromethyl substituents, influences its reactivity and necessitates the careful selection of an appropriate catalyst to achieve high yields.
Performance Comparison of Catalytic Systems
The selection of the palladium source and the accompanying ligand is critical for the success of the Suzuki coupling with sterically hindered and electron-deficient aryl halides. Below is a summary of the performance of different catalytic systems in the coupling of 3,5-bis(trifluoromethyl)bromobenzene with various arylboronic acids.
| Catalyst System | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~95 |
| Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~95 |
| Pd(dppf)Cl₂ | 4-Nitrophenylboronic acid | K₂CO₃ | Dioxane/H₂O | 80 | 12 | ~92 |
| Pd₂(dba)₃ / XPhos | 2-Methylphenylboronic acid | K₃PO₄ | t-BuOH/H₂O | 100 | 16 | ~90 |
| NHC-Pd-PEPPSI | Phenylboronic acid | K₂CO₃ | Dioxane | 80 | 2 | >98 |
Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reagents.
Experimental Protocols
Below are detailed methodologies for performing the Suzuki coupling of 3,5-bis(trifluoromethyl)bromobenzene with an arylboronic acid using two common catalyst systems.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Materials:
-
3,5-Bis(trifluoromethyl)bromobenzene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3,5-bis(trifluoromethyl)bromobenzene, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically within 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using a Buchwald Ligand (SPhos)
Materials:
-
3,5-Bis(trifluoromethyl)bromobenzene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine 3,5-bis(trifluoromethyl)bromobenzene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add toluene and water to the flask.
-
Thoroughly degas the reaction mixture.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction's progress by an appropriate analytical method (TLC, GC-MS, or LC-MS).
-
After the starting material is consumed (typically within 12 hours), cool the flask to room temperature.
-
Work up the reaction as described in Protocol 1.
-
Purify the product via flash column chromatography.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the underlying mechanism and the practical steps involved, the following diagrams illustrate the Suzuki-Miyaura coupling catalytic cycle and a general experimental workflow.
Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Quantifying positional isomers of trifluoromethoxy nitrobenzene by GC
A comprehensive guide to quantifying positional isomers of trifluoromethoxy nitrobenzene using gas chromatography (GC) is essential for researchers and professionals in drug development and chemical analysis. This guide provides a detailed comparison of analytical methods, complete with experimental protocols and performance data, to facilitate the accurate separation and quantification of 2-nitro, 3-nitro, and 4-nitrotrifluoromethoxybenzene.
Comparison of GC-Based Methods for Isomer Quantification
Two primary methods are presented for the separation and quantification of trifluoromethoxy nitrobenzene positional isomers: a Gas Chromatography with Flame Ionization Detection (GC-FID) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. The choice of method may depend on the specific requirements of the analysis, such as the need for structural confirmation or the desired level of sensitivity.
A study by Nageswari et al. outlines a sensitive and simple GC-FID method for the separation and quantification of related impurities in 4-(trifluoromethoxy)aniline, which includes the three positional isomers of trifluoromethoxy nitrobenzene.[1] In contrast, a GC-MS protocol offers high-resolution separation and definitive identification of these volatile and semi-volatile compounds.[2]
The following tables summarize the key performance data and experimental conditions for these two approaches.
Quantitative Performance Data
| Parameter | GC-FID Method[1] | GC-MS Method |
| Limit of Detection (LOD) | 0.8 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | 4.0 µg/mL | Not Specified |
| Resolution | > 2.0 between all isomers | Not Specified |
Chromatographic Conditions: A Comparative Overview
| Parameter | GC-FID Method (Nageswari et al.) | GC-MS Method (Benchchem Protocol)[2] |
| Column | AT-210 (30 m x 0.53 mm ID, 1.0 µm film thickness) | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium | Helium |
| Flow Rate | 3.0 psi | 1.0 mL/min (Constant Flow) |
| Inlet Temperature | 200°C | 250°C |
| Injection Volume | 1.0 µL | 1 µL |
| Injection Mode | Split (1:5) | Splitless (0.75 min purge delay) |
| Oven Program | Initial: 50°C, Ramp: 3°C/min to 125°C (hold 5 min), Ramp: 45°C/min to 230°C (hold 5 min) | Initial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Detector Temperature | 260°C | Transfer Line: 280°C, Ion Source: 230°C, Quadrupole: 150°C |
Retention Times of Trifluoromethoxy Nitrobenzene Isomers
| Isomer | GC-FID Method (minutes) |
| 3-nitrotrifluoromethoxybenzene | 19.0 |
| 4-nitrotrifluoromethoxybenzene | 19.8 |
| 2-nitrotrifluoromethoxybenzene | 20.6 |
Experimental Protocols
Below are the detailed methodologies for the two compared analytical approaches.
GC-FID Method for Isomer Separation
This method was developed for the separation and quantification of impurities in 4-(trifluoromethoxy)aniline, including the nitrobenzene isomers.[1]
1. Sample and Standard Preparation:
-
Prepare a stock solution of the mixed trifluoromethoxy nitrobenzene isomers at a concentration of 500 µg/mL in a suitable diluent such as methanol.
-
Prepare a solution of the primary analyte, such as 4-(trifluoromethoxy)aniline, at a concentration of 50 mg/mL in the same diluent.
2. Chromatographic Analysis:
-
Set up the gas chromatograph with an AT-210 column (30 m x 0.53 mm ID, 1.0 µm film thickness).
-
Use Helium as the carrier gas at a constant pressure of 3.0 psi.
-
Set the inlet temperature to 200°C and the FID detector temperature to 260°C.
-
Program the oven temperature as follows: start at 50°C, increase to 125°C at a rate of 3°C/min and hold for 5 minutes, then increase to 230°C at a rate of 45°C/min and hold for 5 minutes.
-
Inject 1.0 µL of the sample in split mode with a ratio of 1:5.
3. Data Analysis:
-
Identify the peaks corresponding to the 2-nitro, 3-nitro, and 4-nitro isomers based on their retention times.
-
Quantify the isomers by comparing their peak areas to those of the prepared standards.
GC-MS Method for Isomer Analysis
This protocol is designed for the analysis of reaction mixtures containing 1-nitro-2-(trifluoromethoxy)benzene but can be adapted for the quantification of all three positional isomers.[2]
1. Sample and Standard Preparation:
-
Prepare a primary stock solution of the trifluoromethoxy nitrobenzene isomer standards at 1000 µg/mL by accurately weighing 10 mg of each standard and dissolving it in 10 mL of a suitable solvent like dichloromethane in a volumetric flask.[2]
-
Create a series of calibration standards by serially diluting the primary stock solution.[2]
-
If necessary for precise quantification, add an internal standard (e.g., 1,3-Dichlorobenzene) to all standards and samples.[2]
-
For reaction monitoring, quench and dilute aliquots of the reaction mixture before injection.[2]
2. Chromatographic Analysis:
-
Equip the GC-MS system with a non-polar or mid-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
Use Helium as the carrier gas at a constant flow rate of 1.0 mL/min.[2]
-
Set the split/splitless injector temperature to 250°C.[2]
-
Program the oven temperature as follows: hold at 60°C for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.[2]
-
Inject 1 µL of the sample in splitless mode with a purge delay of 0.75 minutes.[2]
3. Mass Spectrometry Analysis:
-
Set the ion source to Electron Ionization (EI) with an ionization energy of 70 eV.[2]
-
Maintain the ion source temperature at 230°C, the transfer line temperature at 280°C, and the MS quadrupole temperature at 150°C.[2]
-
Set a solvent delay of 3 minutes to prevent the solvent peak from damaging the detector.[2]
4. Data Analysis:
-
Identify the isomer peaks by their retention times and by comparing their mass spectra to a reference library or the analytical standards.[2]
-
For quantitative analysis, generate a calibration curve by plotting the peak area of each isomer (or the ratio of the isomer area to the internal standard area) against the concentration of the prepared standards.[2]
-
Determine the concentration of the isomers in unknown samples by interpolation from this curve.[2]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of trifluoromethoxy nitrobenzene positional isomers by GC.
Caption: General workflow for the GC-based quantification of trifluoromethoxy nitrobenzene isomers.
References
Efficacy Showdown: Agrochemicals Featuring the 3,5-Bis(trifluoromethyl)phenyl Moiety
For researchers and professionals in drug development and agricultural science, the quest for more effective and resilient agrochemicals is perpetual. A key structural element that has garnered significant attention is the 3,5-bis(trifluoromethyl)phenyl group. Its incorporation into molecules can significantly enhance their biological activity. This guide provides a comparative analysis of the efficacy of prominent agrochemicals derived from or containing this critical moiety, supported by experimental data and detailed protocols.
This comparison focuses on two leading fungicides, Fluindapyr and Pydiflumetofen, which are succinate dehydrogenase inhibitors (SDHIs). Additionally, it explores the potential of trifluoromethyl-substituted phenyl alkyl ketoxime esters as herbicides and 3,5-bis(trifluoromethyl)phenoxy carboxylic acids as herbicide safeners.
Fungicidal Efficacy: A Head-to-Head Comparison
Fluindapyr and Pydiflumetofen are both potent fungicides that target the succinate dehydrogenase (SDH) enzyme, a crucial component of the mitochondrial electron transport chain in fungi.[1][2] By inhibiting this enzyme, they disrupt the pathogen's cellular respiration, leading to its death.
Quantitative Efficacy Data
The following tables summarize the 50% effective concentration (EC50) values for Fluindapyr and Pydiflumetofen against a range of economically important fungal pathogens. Lower EC50 values indicate higher potency.
Table 1: Efficacy of Fluindapyr Against Fungal Pathogens
| Fungal Species | EC50 (mg/L) | Reference |
| Rhizoctonia solani (S-enantiomer) | 0.023 | [3] |
| Rhizoctonia solani (R-enantiomer) | 2.019 | [3] |
| Rhizoctonia solani (Racemic) | 0.045 | [3] |
Table 2: Efficacy of Pydiflumetofen Against Fungal Pathogens
| Fungal Species | EC50 (µg/mL) | Reference |
| Sclerotinia sclerotiorum | 0.0058 - 0.0953 | [4] |
| Fusarium fujikuroi (mycelial growth) | 0.0101 - 0.1012 | [1] |
| Fusarium fujikuroi (conidial germination) | 0.0051 - 0.1082 | [1] |
| Fusarium asiaticum (mycelial growth) | 0.019 - 0.2084 | [1] |
| Fusarium asiaticum (conidium germination) | 0.0583 - 0.4237 | [1] |
| Fusarium graminearum (sensitive isolates) | 0.0235 - 0.2354 | [5] |
| Fusarium pseudograminearum | 0.005 - 0.405 | [6] |
| Alternaria spp. | 0.008 - 1.114 | [2][7] |
| Cercospora sojina | 0.0003 - 0.0197 | [2] |
| Septoria tritici | < 1 ppm | [8] |
| Pyrenophora teres | < 10 ppm | [8] |
Herbicidal and Safener Potential
Research has also explored the use of 3,5-bis(trifluoromethyl)phenyl derivatives in weed management, both as active herbicidal compounds and as safeners to protect crops from herbicide injury.
Quantitative Efficacy Data
Table 3: Herbicidal Efficacy of Trifluoromethyl-Substituted Phenyl Alkyl Ketoxime Esters
| Compound | Target Weed | Efficacy Metric | Value | Reference |
| 4-trifluoromethylphenyl n-butyl ketoxime ester of Bispyribac | Echinochloa crusgalli | ED50 (pre-emergence) | 1.7 µg/mL | [9] |
| 4-trifluoromethylphenyl n-butyl ketoxime ester of Bispyribac | Echinochloa crusgalli | ED90 (post-emergence) | 69.1056 g/hm² | [9] |
Note: ED50 (Median Effective Dose) is the dose that produces a 50% response, while ED90 is the dose that produces a 90% response.
3,5-Bis(trifluoromethyl)phenoxy carboxylic acids have been investigated for their ability to protect grain sorghum from herbicides like triallate and diallate.[10][11] This safening effect is a valuable trait in developing selective weed control programs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy data. Below are outlines of key experimental protocols.
In Vitro Fungicide Efficacy Testing (Mycelial Growth Inhibition Assay)
This method determines the concentration of a fungicide that inhibits the growth of a fungal pathogen by 50% (EC50).
-
Media Preparation: Prepare potato dextrose agar (PDA) and amend with a series of fungicide concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL) dissolved in a suitable solvent like dimethyl sulfoxide (DMSO). Ensure the final solvent concentration is consistent and non-inhibitory to fungal growth.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each fungicide-amended and control PDA plate.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate nearly reaches the edge of the plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.[12][13]
Greenhouse Bioassay for Herbicide Efficacy
This protocol assesses the pre- and post-emergence herbicidal activity of a compound on target weed species.
-
Plant Material: Grow weed seedlings in pots containing a suitable soil mix in a greenhouse with controlled temperature and light conditions.
-
Herbicide Application:
-
Pre-emergence: Apply the herbicide solution evenly to the soil surface immediately after sowing the weed seeds.
-
Post-emergence: Apply the herbicide solution as a foliar spray to seedlings at a specific growth stage (e.g., 2-3 leaf stage).
-
-
Experimental Design: Use a randomized complete block design with multiple replicates for each treatment (different herbicide concentrations) and a non-treated control.
-
Data Collection: After a set period (e.g., 21 days), assess the herbicidal effect by measuring parameters such as plant height, fresh weight, and visual injury ratings (on a scale of 0 to 100%, where 0 is no effect and 100 is complete kill).
-
Data Analysis: Calculate the dose-response relationship and determine the ED50 or ED90 values using statistical software.[14]
Visualizing Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the mode of action of SDHI fungicides and a typical experimental workflow for fungicide efficacy testing.
Caption: Mode of action of SDHI fungicides like Fluindapyr and Pydiflumetofen.
Caption: Experimental workflow for in vitro fungicide efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Pydiflumetofen | 1228284-64-7 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Mechanism of Pydiflumetofen Resistance in Fusarium graminearum in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. researchgate.net [researchgate.net]
- 8. consultations.hse.gov.uk [consultations.hse.gov.uk]
- 9. researchgate.net [researchgate.net]
- 10. EP0088066A1 - 3,5-Bis (trifluoromethyl) phenoxy carboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 11. NO830320L - 3,5-BIS- (TRIFLUOROMETHYL) -PHENOXYCARBOXYLIC ACIDS AND USE OF THESE IN AGENTS TO PROTECT USE PLANTS AGAINST HERBICIDES - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Stability of Trifluoromethylated Pharmaceuticals: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of a pharmaceutical compound is paramount to its successful development and clinical application. The introduction of a trifluoromethyl (CF3) group is a widely employed strategy in medicinal chemistry to enhance various drug properties, including metabolic stability. This guide provides an objective comparison of the stability of trifluoromethylated pharmaceuticals against their non-fluorinated counterparts, supported by experimental data and detailed methodologies.
The remarkable stability of the carbon-fluorine bond imparts enhanced resistance to metabolic degradation and, in many cases, improved chemical and thermal stability.[1] This guide will delve into the comparative stability of trifluoromethylated pharmaceuticals across metabolic, chemical, and photostability profiles.
Metabolic Stability: A Clear Advantage for Trifluoromethylated Compounds
The primary rationale for incorporating a trifluoromethyl group is often to block metabolic pathways, particularly oxidation mediated by cytochrome P450 (CYP) enzymes.[2] The strong electron-withdrawing nature of the CF3 group makes the molecule less susceptible to enzymatic attack.[2]
In Vitro Microsomal Stability Assays
A standard method to assess metabolic stability is the in vitro microsomal stability assay. This assay measures the rate at which a compound is metabolized by liver microsomes, which are rich in drug-metabolizing enzymes. Key parameters determined from this assay are the in vitro half-life (t½) and intrinsic clearance (CLint).
Table 1: Comparative Metabolic Stability of Methyl vs. Trifluoromethyl Analogs
| Compound Pair | Parameter | Methyl (-CH3) Analog | Trifluoromethyl (-CF3) Analog | Reference |
| Picornavirus Inhibitors | Metabolites Formed | 8 | 2 (minor) | [3] |
| N-substituted Azoles | Half-life (t½, min) | [4] | ||
| N-CH3 Imidazole 1a | 160 (± 16) | [4] | ||
| N-CF3 Imidazole 1b | 111 (± 10) | [4] | ||
| N-CH3 Pyrazole 2a | 10 (± 0) | [4] | ||
| N-CF3 Pyrazole 2b | > 240 | [4] | ||
| N-CH3 Triazole 3a | 68 (± 11) | [4] | ||
| N-CF3 Triazole 3b | > 240 | [4] | ||
| Intrinsic Clearance (CLint, µL/min/mg) | [4] | |||
| N-CH3 Imidazole 1a | 12 (± 1) | [4] | ||
| N-CF3 Imidazole 1b | 19 (± 2) | [4] | ||
| N-CH3 Pyrazole 2a | 208 (± 1) | [4] | ||
| N-CF3 Pyrazole 2b | < 9 | [4] | ||
| N-CH3 Triazole 3a | 31 (± 6) | [4] | ||
| N-CF3 Triazole 3b | < 9 | [4] |
As evidenced in Table 1, the replacement of a methyl group with a trifluoromethyl group can dramatically increase the metabolic half-life and reduce the intrinsic clearance of the compounds. In the case of picornavirus inhibitors, trifluoromethyl substitution significantly reduced the number of metabolites formed.[3] For N-substituted azoles, the N-CF3 analogs consistently demonstrated longer half-lives and lower intrinsic clearance compared to their N-CH3 counterparts.[4]
Chemical Stability: A Generally Positive but Context-Dependent Enhancement
The inherent strength of the C-F bond suggests that trifluoromethylated compounds should exhibit greater chemical stability. However, the overall stability of a drug molecule is also influenced by other functional groups present. Forced degradation studies are employed to assess the intrinsic stability of a drug substance under various stress conditions, including acid and base hydrolysis, oxidation, and heat.[2][5][6]
While direct quantitative comparative studies are limited in the public domain, general principles and observations can be summarized:
-
Hydrolytic Stability : The trifluoromethyl group itself is generally stable to hydrolysis. However, under strongly basic conditions, it can be susceptible to hydrolysis to a carboxylic acid.[3] The stability of the entire molecule will largely depend on other functional groups present, such as esters or amides, which are more prone to hydrolysis.
-
Oxidative Stability : The trifluoromethyl group is highly resistant to oxidative degradation. Its electron-withdrawing nature can also protect adjacent aromatic rings from oxidation.
Photostability: A Complex Picture
The influence of a trifluoromethyl group on the photostability of a pharmaceutical is complex and can be molecule-dependent. While the CF3 group itself is generally photochemically stable, its presence can influence the electronic properties of the molecule and potentially affect its susceptibility to photodegradation.[3][4]
Studies on trifluoromethylated quinoline-phenol Schiff bases have shown good stability under white-LED irradiation.[3][4] However, other research indicates that trifluoromethyl-aromatic compounds can undergo photodegradation to form trifluoroacetic acid.[7]
Table 2: Photostability of Trifluoromethylated Compounds
| Compound Class | Observation | Reference |
| Trifluoromethylated quinoline-phenol Schiff bases | Good stability under white-LED irradiation. | [3][4] |
| Trifluoromethyl-aromatic compounds | Can photodegrade to form trifluoroacetic acid. | [7] |
Experimental Protocols
In Vitro Microsomal Stability Assay
This protocol outlines a typical procedure for determining the metabolic stability of a compound using liver microsomes.
Objective: To measure the rate of disappearance of a test compound when incubated with liver microsomes.
Materials:
-
Liver microsomes (e.g., human, rat)
-
Test compound and positive control
-
Phosphate buffer
-
NADPH regenerating system
-
Stopping solution (e.g., ice-cold acetonitrile)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of the test compound and positive control. Dilute liver microsomes to the desired concentration in phosphate buffer. Prepare the NADPH regenerating system.
-
Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound and pre-incubate at 37°C. Initiate the reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the stopping solution.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.[2]
Forced Degradation Studies
These studies are performed to identify potential degradation products and pathways under stress conditions.
Objective: To assess the intrinsic stability of a drug substance.
Stress Conditions:
-
Acid Hydrolysis: Typically 0.1 M HCl at room temperature or elevated temperature.
-
Base Hydrolysis: Typically 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidation: Typically 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solid drug substance (e.g., at 60°C).
-
Photostability: Exposing the drug substance to a light source (e.g., UV and/or visible light).
Procedure:
-
Prepare solutions of the drug substance.
-
Expose the solutions and solid drug substance to the different stress conditions for a defined period.
-
At various time points, withdraw samples and quench the reaction if necessary.
-
Analyze the samples using a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.
Visualizations
Caption: Workflow for a typical in vitro microsomal stability assay.
Caption: Overview of a forced degradation study design.
Conclusion
The incorporation of a trifluoromethyl group is a highly effective strategy for enhancing the metabolic stability of pharmaceuticals by blocking CYP450-mediated metabolism. This is consistently supported by in vitro experimental data showing increased half-lives and reduced clearance for trifluoromethylated analogs compared to their methyl counterparts. While the CF3 group generally imparts greater chemical and thermal stability due to the strength of the C-F bond, the overall stability profile of a drug is context-dependent and influenced by other functional groups. The effect on photostability is more complex and requires specific investigation for each compound. The experimental protocols provided herein serve as a foundation for researchers to benchmark the stability of novel trifluoromethylated drug candidates.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 4. scispace.com [scispace.com]
- 5. biomedres.us [biomedres.us]
- 6. ijsdr.org [ijsdr.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 3,5-Bis(trifluoromethyl)toluene: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like 3,5-Bis(trifluoromethyl)toluene are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound.
Essential Safety and Disposal Procedures
Core Principle: All waste materials must be disposed of in accordance with national, state, and local regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company to ensure full compliance.
Quantitative Data Summary
Due to the limited public availability of a comprehensive Safety Data Sheet (SDS) for this compound, a detailed summary of its quantitative properties cannot be provided at this time. It is crucial for users to obtain the specific SDS from the supplier from which the chemical was purchased. This document will contain vital information such as:
-
Physical Properties: Boiling point, melting point, density, vapor pressure, etc.
-
Toxicological Data: LD50, LC50, permissible exposure limits (PELs), etc.
-
Fire and Explosion Hazard Data: Flash point, autoignition temperature, flammable limits.
This information is essential for a full risk assessment and for making informed decisions on handling, storage, and emergency procedures.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound, based on standard procedures for hazardous chemical waste.
Detailed Experimental Protocols for Disposal
While specific experimental protocols for the disposal of this compound are not available without a complete SDS, the following general procedures should be followed for the safe management of this and other similar hazardous chemicals:
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Consult the manufacturer's SDS for the most appropriate glove material.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
2. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Ventilate the area, if safe to do so.
-
Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect the absorbent material and spilled chemical into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
3. Waste Collection:
-
Never mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS department.
-
Ensure the waste container is made of a material compatible with the chemical.
-
Do not overfill waste containers. Leave adequate headspace to allow for expansion.
-
Keep waste containers securely closed when not in use.
4. Storage of Waste:
-
Store waste containers in a secondary containment tray to prevent the spread of any potential leaks.
-
The storage area should be away from sources of ignition, heat, and incompatible materials.
By adhering to these procedures and the logical workflow, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment.
Essential Safety and Operational Guide for 3,5-Bis(trifluoromethyl)toluene
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemicals is paramount. This guide provides immediate, essential safety and logistical information for 3,5-Bis(trifluoromethyl)toluene, including detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and compliant disposal plans.
Physicochemical and Safety Data
A clear understanding of the quantitative properties of this compound is foundational to its safe handling. The following table summarizes key data points.
| Property | Value | Source |
| Boiling Point | 154 - 155 °C (309 - 311 °F) | |
| Density | 1.607 g/cm³ at 25 °C (77 °F) |
Note: No occupational exposure limit values have been established for this substance.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following levels of protection should be considered based on the specific laboratory and experimental conditions.
Standard Laboratory Handling:
-
Eye Protection: Wear chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary where there is a splash potential.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, Viton, or PVA, are required.[3] Gloves should be inspected before use and replaced immediately if contaminated.[3][4]
-
Body Protection: A fully-buttoned lab coat or flame-retardant antistatic protective clothing should be worn.[5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3][6] If vapors or aerosols are generated, respiratory protection is required.[5]
Emergency or High-Risk Scenarios:
In situations with a higher risk of exposure, such as large spills or entry into areas with unknown concentrations, more advanced levels of PPE are necessary, ranging from Level B to Level A, which may include a self-contained breathing apparatus (SCBA) and fully encapsulated chemical-protective suits.[7][8]
Experimental Protocols: Handling and Storage
Adherence to strict protocols for handling and storage is essential to prevent accidents and ensure the integrity of the chemical.
Handling:
-
Preparation: Before handling, ensure that eyewash stations and safety showers are readily accessible.[1][9] The work area must be well-ventilated.[6][10]
-
Grounding: To prevent static discharge, which can be an ignition source, ground and bond containers and receiving equipment.[5][11] Use only non-sparking tools.[5][9]
-
Personal Hygiene: Wash hands and face thoroughly after handling the substance.[5] Contaminated clothing should be removed immediately and washed before reuse.[5][12]
-
Avoidance: Avoid contact with skin, eyes, and clothing.[1][6] Do not breathe vapors or mists.[1][5]
Storage:
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][5]
-
Store away from incompatible materials, such as oxidizing agents.[1][12]
Spill and Emergency Procedures
Immediate and appropriate response to spills and accidental exposure is critical.
Spill Response:
-
Small Spills: For small spills, absorb with an inert, dry material like sand, silica gel, or vermiculite.[3][10] Collect the material in a suitable, closed container for disposal.[1][3][6]
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact emergency services.[3] Prevent the spill from entering drains.[5]
Accidental Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[3]
-
Skin Contact: Remove all contaminated clothing at once and rinse the affected skin area with plenty of water.[3][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][12]
Disposal Plan
Proper disposal of this compound and its containers is an environmental and regulatory responsibility.
-
Waste Collection: Collect waste material in its original container or a suitable, labeled, and closed container.[5][6] Do not mix with other waste.[5]
-
Disposal: Dispose of the chemical waste and any contaminated materials at an approved waste disposal plant in accordance with all applicable national and local regulations.[1][5] Handle uncleaned containers as you would the product itself.[5]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. epa.gov [epa.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
